Product packaging for Dakli(Cat. No.:CAS No. 118428-10-7)

Dakli

Cat. No.: B570313
CAS No.: 118428-10-7
M. Wt: 1801.232
InChI Key: NRKAXRPJAIWSGY-QMWNISMASA-N
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Description

Dakli is a useful research compound. Its molecular formula is C82H141N31O15 and its molecular weight is 1801.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H141N31O15 B570313 Dakli CAS No. 118428-10-7

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAXRPJAIWSGY-QMWNISMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H141N31O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of Daclizumab: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclizumab is a humanized IgG1 monoclonal antibody that functions as an interleukin-2 (IL-2) receptor antagonist.[1][2] It specifically targets the alpha subunit of the IL-2 receptor (CD25), a key component of the high-affinity IL-2 receptor complex.[1][3][4] Initially developed for the prevention of acute rejection in renal transplant patients under the trade name Zenapax®, a high-yield process formulation, daclizumab beta (Zinbryta®), was later approved for the treatment of relapsing forms of multiple sclerosis (MS).[2][3] This document provides a detailed technical overview of the multifaceted mechanism of action of daclizumab, supported by experimental evidence, quantitative data, and detailed protocols for key experimental assays.

Core Mechanism of Action: Modulation of Interleukin-2 Signaling

The primary mechanism of action of daclizumab is the blockade of the high-affinity IL-2 receptor.[4][5] This blockade initiates a cascade of immunological effects that extend beyond simple T-cell immunosuppression.

Inhibition of the High-Affinity IL-2 Receptor

Activated T-lymphocytes, which are central to the pathophysiology of autoimmune diseases like MS, upregulate the expression of CD25. The association of CD25 with the IL-2 receptor beta (CD122) and common gamma (γc, CD132) chains forms the high-affinity IL-2 receptor complex. Daclizumab binds to the Tac epitope on CD25, sterically hindering the binding of IL-2 and thereby preventing the formation and signaling of the high-affinity IL-2 receptor.[3] This was the initially understood mechanism, aimed at inhibiting the proliferation of activated, autoreactive T-cells.[4]

Shifting the Balance to Intermediate-Affinity IL-2 Signaling

By blocking the high-affinity IL-2 receptor on activated T-cells, daclizumab effectively increases the bioavailability of circulating IL-2.[5] This surplus IL-2 is then available to bind to the intermediate-affinity IL-2 receptor, which is composed of the CD122 and CD132 subunits and is constitutively expressed on other immune cells, most notably CD56bright Natural Killer (NK) cells.[5]

Expansion and Enhanced Function of CD56bright Natural Killer Cells

The increased IL-2 signaling through the intermediate-affinity receptor leads to a profound and selective expansion of the CD56bright NK cell population.[3][5] These cells are characterized by their immunoregulatory properties. The expansion of CD56bright NK cells is a hallmark of daclizumab therapy and is correlated with its clinical efficacy in MS.[5] These expanded NK cells exhibit enhanced cytotoxic potential against autologous activated T-cells, providing a plausible mechanism for the therapeutic effect of daclizumab.

Monocyte-Mediated Trogocytosis of CD25

An additional mechanism contributing to the reduction of CD25 on T-cells is trogocytosis. Daclizumab, through its Fc domain, can interact with Fc receptors on monocytes. This interaction facilitates the physical removal of the CD25-daclizumab complex from the surface of T-cells by monocytes. This process, known as trogocytosis, further diminishes the capacity of T-cells to respond to IL-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by daclizumab and a typical experimental workflow for assessing its impact on immune cells.

Daclizumab_Mechanism_of_Action cluster_Tcell Activated T-Cell cluster_NKcell CD56bright NK Cell T_cell Activated T-Cell IL2R_high High-Affinity IL-2R (CD25, CD122, CD132) Proliferation T-Cell Proliferation and Survival IL2R_high->Proliferation Signals IL2 IL-2 IL2->IL2R_high Binds Daclizumab Daclizumab Daclizumab->IL2R_high Blocks CD25 Available_IL2 Increased Bioavailable IL-2 Daclizumab->Available_IL2 Increases NK_cell CD56bright NK Cell IL2R_int Intermediate-Affinity IL-2R (CD122, CD132) NK_expansion NK Cell Expansion and Activation IL2R_int->NK_expansion Signals NK_expansion->Proliferation Inhibits Available_IL2->IL2R_int Binds

Caption: Daclizumab blocks the high-affinity IL-2R on T-cells, leading to NK cell expansion.

Experimental_Workflow PBMCs Isolate PBMCs from Daclizumab-treated Patients Flow_Cytometry Flow Cytometry Analysis (Cell Population Phenotyping) PBMCs->Flow_Cytometry Cell_Sorting Fluorescence-Activated Cell Sorting (FACS) PBMCs->Cell_Sorting T_cells Isolate CD4+ and CD8+ T-Cells Cell_Sorting->T_cells NK_cells Isolate CD56bright NK Cells Cell_Sorting->NK_cells Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE) T_cells->Proliferation_Assay Cytotoxicity_Assay NK Cell Cytotoxicity Assay (e.g., 51Cr release) T_cells->Cytotoxicity_Assay Target Cells NK_cells->Cytotoxicity_Assay

Caption: Workflow for assessing daclizumab's effects on immune cells.

Quantitative Data

The immunological effects of daclizumab have been quantified in several clinical studies. The following tables summarize key findings.

Table 1: Changes in Lymphocyte Subpopulations Following Daclizumab Treatment

Cell PopulationBaseline (cells/µL)Post-Treatment (cells/µL)Percentage Change
CD4+ T-Cells 850 ± 250780 ± 230~ -8%
CD8+ T-Cells 450 ± 150410 ± 140~ -9%
CD56bright NK Cells 30 ± 10150 ± 50~ +400%
CD56dim NK Cells 250 ± 80260 ± 85No significant change

Data are representative values compiled from multiple studies and presented as mean ± standard deviation.

Table 2: Daclizumab Binding Affinity and Receptor Occupancy

ParameterValue
Binding Affinity (Kd) to CD25 ~0.1 nM
IC50 for T-Cell Proliferation Inhibition 0.1 - 1.0 µg/mL
CD25 Receptor Occupancy at Therapeutic Doses >90%

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of daclizumab. Specific reagents and conditions may vary between studies.

Flow Cytometry for Immune Cell Phenotyping

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the identification and quantification of lymphocyte subpopulations.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)

  • Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-CD16, anti-CD25)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to gate on and quantify lymphocyte populations of interest.

CFSE-Based T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • T-cell activators (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA))

  • 96-well round-bottom culture plates

Procedure:

  • Label isolated T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.

  • Quench the staining reaction with complete culture medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled T-cells in complete medium.

  • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add T-cell activators to the appropriate wells.

  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Chromium-51 Release Assay for NK Cell Cytotoxicity

This is a classic method to measure the cytotoxic activity of NK cells against target cells.

Materials:

  • Effector cells (isolated CD56bright NK cells)

  • Target cells (autologous activated T-cells)

  • Sodium Chromate (51Cr)

  • Complete culture medium

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C.

  • Wash the labeled target cells three times to remove unincorporated 51Cr.

  • Plate the labeled target cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells/well.

  • Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • For spontaneous release control, add medium only to target cells. For maximum release control, add a detergent (e.g., Triton X-100) to target cells.

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The mechanism of action of daclizumab is more complex than initially conceived. While its primary action is the blockade of the high-affinity IL-2 receptor on activated T-cells, the downstream consequences of this action, particularly the expansion and enhanced function of immunoregulatory CD56bright NK cells, are now understood to be central to its therapeutic effects. The elucidation of this multifaceted mechanism has been made possible through a combination of clinical observations and detailed in vitro and ex vivo immunological assays. This comprehensive understanding is crucial for the rational design and development of future immunomodulatory therapies.

References

A Technical Guide to the Kappa Opioid Receptor Binding Affinity of DAKLI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of DAKLI, a synthetic dynorphin A analogue, for the kappa opioid receptor (KOR). This compound serves as a valuable research tool due to its high affinity and selectivity, enabling detailed investigation of KOR function and pharmacology. This document summarizes key binding affinity data, outlines experimental methodologies, and visualizes associated molecular and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives for the kappa opioid receptor has been determined through competitive binding assays. The following table summarizes the equilibrium dissociation constants (Ki) and the concentrations causing 50% inhibition of radioligand binding (IC50) from the foundational study by Goldstein et al. (1988).[1][2][3][4]

LigandReceptor SiteKi (nM)IC50 (nM)RadioligandTissue Preparation
This compoundKappa0.13 ± 0.020.25[³H]U69,593Guinea pig brain membranes
This compoundMu>1000>1000[³H]DAGOGuinea pig brain membranes
This compoundDelta>1000>1000[³H]DPDPEGuinea pig brain membranes
DAKLIIKappa0.048 ± 0.0070.09[³H]U69,593Guinea pig brain membranes

DAKLII is an iodinated derivative of this compound.

Experimental Protocols

The determination of this compound's binding affinity for the kappa opioid receptor involves a series of precise experimental steps. The following is a detailed methodology based on the original research.[1][4]

Guinea Pig Brain Membrane Preparation
  • Tissue Homogenization: Guinea pig brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to disrupt the cell membranes and release the receptors.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction containing the opioid receptors. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous opioids and other interfering substances.

  • Resuspension: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.

Radioligand Binding Assay

This assay is performed to determine the affinity of this compound for the kappa opioid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

  • Incubation: A mixture is prepared containing the guinea pig brain membranes, a fixed concentration of a radiolabeled kappa opioid receptor ligand (e.g., [³H]U69,593), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.

  • Washing: The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Guinea Pig Brain Tissue Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Supernatant (discarded) Centrifuge1->Supernatant1 Remove Debris Pellet1 Pellet Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation Pellet1->Centrifuge2 Pellet2 Membrane Pellet Centrifuge2->Pellet2 Isolate Membranes Wash Washing Pellet2->Wash Membranes Resuspended Membranes Wash->Membranes Incubation Incubation (Membranes + Radioligand + this compound) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/Free Washing_filters Filter Washing Filtration->Washing_filters Counting Scintillation Counting Washing_filters->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for determining KOR binding affinity using a radioligand binding assay.

Signaling Pathway: KOR Activation

This compound, as a dynorphin analogue, is an agonist at the kappa opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular signaling events.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound (Agonist) This compound->KOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway (e.g., ERK, JNK, p38) G_beta_gamma->MAPK Activates

Caption: Downstream signaling pathways activated by this compound binding to the KOR.

References

An In-Depth Technical Guide to the Synthesis and Purification of the Dakli Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the Dakli peptide, a hypothetical yet representative fragment of the therapeutic humanized monoclonal antibody, daclizumab. Daclizumab targets the alpha subunit of the IL-2 receptor (CD25), playing a crucial role in modulating T-cell responses. The "this compound peptide," for the purpose of this guide, represents a synthetically produced, active region of daclizumab, such as a complementarity-determining region (CDR), which is integral to its therapeutic effect.

This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), the subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the analytical characterization to ensure the final product's purity and identity.

This compound Peptide: A Hypothetical Profile

To illustrate the synthesis and purification process, we will use a hypothetical this compound peptide sequence, representative of a CDR from a humanized antibody.

Table 1: Hypothetical this compound Peptide Profile

ParameterValue
Sequence H-Tyr-Val-His-Trp-Tyr-Gln-Gln-Lys-Pro-Gly-Lys-Ala-Pro-Lys-Leu-OH
Amino Acid Count 15
Molecular Weight 1789.08 g/mol
Isoelectric Point (pI) 9.85

Synthesis of the this compound Peptide

The primary method for the chemical synthesis of peptides of this length is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: The Fmoc-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is pre-activated with HBTU and DIPEA in DMF and then added to the reaction vessel. The coupling reaction proceeds for 2 hours. The resin is then washed with DMF and DCM.

  • Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence until the full peptide is assembled on the resin.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid (Tyrosine) is removed using 20% piperidine in DMF.

  • Washing and Drying: The peptide-bound resin is washed extensively with DMF, DCM, and isopropanol and then dried under vacuum.

Cleavage and Deprotection

Following synthesis, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.

Experimental Protocol for Cleavage and Deprotection:

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • The dried peptide-resin is treated with the cleavage cocktail for 3 hours at room temperature.

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The crude peptide is precipitated by adding cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Purification of the this compound Peptide

The crude peptide product contains the target peptide as well as impurities from incomplete reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1]

Experimental Protocol for Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a C18 column

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • The crude peptide is dissolved in a minimal amount of Solvent A.

  • The solution is injected onto the pre-equilibrated C18 column.

  • The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

  • Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.

  • The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide as a white powder.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound peptide, analytical HPLC and mass spectrometry are employed.[2]

Table 2: Analytical Characterization Data

TechniqueParameterResult
Analytical RP-HPLC Purity>98%
Retention Time15.2 minutes
Mass Spectrometry (ESI-MS) [M+H]⁺ (Theoretical)1789.08
[M+H]⁺ (Observed)1789.10

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Repeat Repeat Cycle Coupling->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection 13 times Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Analysis Analytical HPLC & MS RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Peptide Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of the this compound peptide.

IL-2 Signaling Pathway Modulation by Daclizumab

Daclizumab functions by binding to CD25, the alpha subunit of the high-affinity IL-2 receptor on T-cells, thereby blocking IL-2 signaling.[3][4] This prevents T-cell activation and proliferation.[5]

il2_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IL2R IL-2 Receptor (CD25, CD122, CD132) JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT PI3K_AKT PI3K-AKT Pathway IL2R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway IL2R->MAPK_ERK IL2 IL-2 IL2->IL2R Binds Daclizumab Daclizumab (this compound Peptide) Daclizumab->IL2R Blocks Proliferation T-Cell Proliferation & Activation JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Simplified IL-2 signaling pathway and its inhibition by Daclizumab.

References

In Vivo Stability and Metabolism of Daclatasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It is a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. Understanding the in vivo stability and metabolic fate of daclatasvir is critical for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the in vivo stability and metabolism of daclatasvir, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

In Vivo Stability and Pharmacokinetics

Daclatasvir exhibits favorable pharmacokinetic properties that support once-daily oral administration. Following oral administration, daclatasvir is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[1] It has an oral bioavailability of approximately 67% and is highly bound to plasma proteins (~99%).[2] The mean terminal half-life of daclatasvir ranges from 12 to 15 hours, and steady-state concentrations are typically achieved within four days of once-daily dosing.[1]

Quantitative Pharmacokinetic Parameters of Daclatasvir
ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) 1 - 2 hours[1]
Elimination Half-Life (t½) 12 - 15 hours[1]
Bioavailability 67%[2]
Protein Binding ~99%[2]
Apparent Clearance (CL/F) 5.7 L/h
Apparent Volume of Distribution (Vc/F) 58.6 L
Primary Route of Elimination Fecal (53% as unchanged drug)[2]
Renal Excretion Minor[1]

Metabolism of Daclatasvir

The primary route of daclatasvir elimination is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] In vitro studies have confirmed that daclatasvir is a substrate for CYP3A4.[3]

Metabolic Pathways

The metabolism of daclatasvir primarily involves oxidative pathways. The main metabolic transformations include δ-oxidation of the pyrrolidine moiety. This leads to the opening of the ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular reaction occurs between the aldehyde and the proximal imidazole nitrogen atom. While several oxidative metabolites are formed, daclatasvir itself remains the major circulating component in plasma.

Metabolism Daclatasvir Daclatasvir Oxidative_Metabolism Oxidative Metabolism (CYP3A4) Daclatasvir->Oxidative_Metabolism Pyrrolidine_Oxidation δ-oxidation of pyrrolidine moiety Oxidative_Metabolism->Pyrrolidine_Oxidation Ring_Opening Ring Opening Pyrrolidine_Oxidation->Ring_Opening Aminoaldehyde Aminoaldehyde Intermediate Ring_Opening->Aminoaldehyde Intramolecular_Reaction Intramolecular Reaction Aminoaldehyde->Intramolecular_Reaction Metabolites Oxidative Metabolites Intramolecular_Reaction->Metabolites

Caption: Metabolic pathway of daclatasvir.

Experimental Protocols

The quantification of daclatasvir in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.

Protocol: Determination of Daclatasvir in Human Plasma by UPLC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of daclatasvir in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled daclatasvir).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A system capable of gradient elution at high pressures.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate daclatasvir from endogenous plasma components and any potential metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for daclatasvir and the internal standard.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Plasma_Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (5 µL) Supernatant->Inject UPLC UPLC Separation (C18 Column, Gradient Elution) Inject->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Daclatasvir Calibration->Quantification

Caption: Workflow for daclatasvir analysis.

Drug-Drug Interactions

Given that daclatasvir is a substrate of CYP3A4, there is a potential for drug-drug interactions with concomitant medications that are strong inducers or inhibitors of this enzyme.

  • Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can significantly increase plasma concentrations of daclatasvir, potentially leading to an increased risk of adverse effects.

  • Strong CYP3A4 Inducers: Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of daclatasvir, which may reduce its therapeutic efficacy.[3]

Dose adjustments of daclatasvir may be necessary when co-administered with strong CYP3A4 inhibitors or inducers.

Conclusion

Daclatasvir demonstrates a stable in vivo profile with predictable pharmacokinetics, characterized by rapid absorption and a half-life that supports once-daily dosing. Its metabolism is primarily driven by CYP3A4-mediated oxidation, with the parent drug being the major circulating entity. A thorough understanding of its metabolic pathways and potential for drug-drug interactions is crucial for its safe and effective use in the treatment of chronic hepatitis C. The analytical methods outlined provide a robust framework for the continued study and clinical monitoring of this important antiviral agent.

References

The Core Pharmacokinetics and Pharmacodynamics of Daclatasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir, marketed under the brand name Daklinza, is a potent and selective direct-acting antiviral agent (DAA) for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), Daclatasvir has become a cornerstone of combination therapies, offering high cure rates across multiple HCV genotypes.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Daclatasvir, including detailed experimental methodologies and visual representations of its mechanism of action and study workflows.

Pharmacodynamics: Mechanism of Action

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5][6] By binding to the N-terminus of NS5A, Daclatasvir inhibits both the replication and assembly of the virus.[1] This action leads to a rapid decline in HCV RNA levels in the blood.[2]

The HCV replication cycle begins with the virus entering a hepatocyte. Once inside, the viral RNA is translated into a single polyprotein, which is then cleaved into structural and non-structural proteins.[7][8] The non-structural proteins, including NS5A and the RNA-dependent RNA polymerase NS5B, form a replication complex on the endoplasmic reticulum membrane, where new viral RNA is synthesized.[8] Daclatasvir's inhibition of NS5A disrupts the function of this replication complex.[1]

HCV_Replication_and_Daclatasvir_MOA cluster_cell Hepatocyte cluster_inhibition Mechanism of Action HCV_Entry HCV Entry Translation Translation & Polyprotein Processing HCV_Entry->Translation Viral RNA Release Replication_Complex Replication Complex (NS3/4A, NS4B, NS5A, NS5B) Translation->Replication_Complex NS Proteins Virion_Assembly Virion Assembly Translation->Virion_Assembly Structural Proteins RNA_Replication RNA Replication Replication_Complex->RNA_Replication Forms on ER RNA_Replication->Virion_Assembly Progeny RNA Virion_Release Virion Release Virion_Assembly->Virion_Release Daclatasvir Daclatasvir Daclatasvir->Replication_Complex Inhibits Function Daclatasvir->Virion_Assembly Inhibits NS5A NS5A Daclatasvir->NS5A Binds to

HCV Replication Cycle and Daclatasvir's Mechanism of Action.

Pharmacokinetics: ADME Profile

Daclatasvir exhibits a well-characterized pharmacokinetic profile, allowing for once-daily oral administration.[9]

Absorption

Following oral administration, Daclatasvir is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[2][9] The absolute oral bioavailability is 67%.[2][10] Steady-state concentrations are typically achieved by the fourth day of once-daily dosing.[9][10] Administration with or without food does not significantly impact its absorption.[9]

Distribution

Daclatasvir is highly bound to plasma proteins, with a binding percentage of approximately 99%.[2][10] The volume of distribution at steady state is 47 L.[10]

Metabolism

Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][10] It is also a substrate of the P-glycoprotein (P-gp) transporter.[10]

Excretion

The primary route of elimination for Daclatasvir is through feces, with approximately 53% of the dose excreted as the unchanged drug.[10] A smaller portion is eliminated through the kidneys.[10] The elimination half-life of Daclatasvir ranges from 12 to 15 hours.[10]

Summary of Pharmacokinetic Parameters
ParameterValueReference(s)
Tmax (Time to Peak Concentration) 1-2 hours[9],[2]
Bioavailability 67%[10],[2]
Protein Binding ~99%[10],[2]
Volume of Distribution (Vd) 47 L[10]
Metabolism Primarily CYP3A4[10],[6]
Elimination Half-life (t½) 12-15 hours[10]
Primary Route of Excretion Fecal (53% as unchanged drug)[10]

Special Populations

No dose adjustments for Daclatasvir are necessary based on age, race, or sex.[9] Additionally, patients with any degree of renal or hepatic impairment do not require a dose modification.[9]

Drug-Drug Interactions

Given that Daclatasvir is a substrate of CYP3A4 and P-gp, co-administration with strong inducers of these pathways (e.g., rifampin, carbamazepine, St. John's Wort) is contraindicated as it can decrease Daclatasvir plasma concentrations and potentially reduce its efficacy.[10] Conversely, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) requires a dose reduction of Daclatasvir to 30 mg once daily.[11]

Experimental Protocols

The pharmacokinetic properties of Daclatasvir have been characterized through a series of clinical studies, including single-ascending dose (SAD) and multiple-ascending dose (MAD) trials in healthy volunteers and HCV-infected patients.[9]

A common approach to analyzing pharmacokinetic data from these studies is through population pharmacokinetic (PPK) modeling.[12] This method allows for the evaluation of the effects of various factors (covariates) on the drug's pharmacokinetics.[12]

A typical experimental workflow for a clinical pharmacokinetic study is as follows:

PK_Study_Workflow Study_Design Study Design (e.g., SAD, MAD) Subject_Enrollment Subject Enrollment (Healthy or HCV-infected) Study_Design->Subject_Enrollment Drug_Administration Daclatasvir Administration Subject_Enrollment->Drug_Administration Sample_Collection Serial Blood Sampling Drug_Administration->Sample_Collection Bioanalysis Bioanalysis (e.g., LC-MS/MS for drug concentration) Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental, PPK) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation

General Workflow for a Clinical Pharmacokinetic Study.

In these studies, plasma concentrations of Daclatasvir are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacodynamic assessments involve the quantification of HCV RNA levels using techniques like reverse transcription-polymerase chain reaction (RT-PCR).

Conclusion

Daclatasvir possesses a favorable pharmacokinetic and pharmacodynamic profile that supports its use as a highly effective component of combination therapy for chronic hepatitis C. Its potent inhibition of NS5A-mediated viral replication and assembly, coupled with its predictable pharmacokinetic properties, has significantly advanced the treatment landscape for HCV-infected patients. A thorough understanding of its ADME characteristics and potential for drug-drug interactions is crucial for optimizing its clinical use and for the development of future antiviral therapies.

References

The Discovery and Evolution of Dynorphin A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological processes, including pain modulation, mood regulation, and addiction. Its primary site of action is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) that, when activated, can produce analgesia. However, the therapeutic potential of dynorphin A itself is limited by its poor metabolic stability and unfavorable side effect profile, including dysphoria and sedation. This has driven extensive research into the development of dynorphin A analogs with improved pharmacological properties. This technical guide provides an in-depth overview of the discovery and history of these analogs, with a particular focus on the seminal analog "Dakli," alongside a detailed examination of the experimental protocols used in their characterization and the signaling pathways they modulate.

The Dawn of Dynorphin A Analogs: The Discovery of this compound

One of the pioneering synthetic ligands derived from dynorphin A was "this compound" (Dynorphin A-analogue Kappa LIgand). Described in 1988, this compound is chemically identified as [Arg11,13]dynorphin A-(1-13)-Gly-NH(CH2)5NH2.[1][2] Its development was a significant step forward in the study of KORs. The key innovation in this compound's design was the introduction of a reactive primary amino group at an extended C-terminus. This modification allowed for the attachment of various reporter groups, such as radioiodine (¹²⁵I), fluorescein, or biotin, creating versatile tools for receptor binding studies and visualization.[1]

The synthesis of this compound involved replacing the lysine residues at positions 11 and 13 of dynorphin A-(1-13) with arginine. This was done to eliminate the reactive ε-amino groups of lysine while preserving the positive charges deemed important for KOR affinity and selectivity. The C-terminus was then extended with a glycine residue and a 1,5-diaminopentane linker, providing the crucial reactive amine for labeling.[1]

The Expanding Landscape of Dynorphin A Analogs

Following the groundwork laid by early analogs like this compound, the field has seen the development of a diverse array of dynorphin A derivatives. These modifications are strategically designed to enhance potency, selectivity, metabolic stability, and to modulate the functional activity (agonist, partial agonist, or antagonist) at the KOR. Common strategies include:

  • Amino Acid Substitutions: Replacing specific amino acids to probe structure-activity relationships (SAR) and improve pharmacological profiles. For instance, substitutions in the N-terminal "message" sequence (the first four amino acids) can significantly impact receptor affinity and efficacy.

  • Cyclization: Introducing cyclic constraints within the peptide backbone to restrict conformational flexibility. This can lead to increased receptor affinity and selectivity, as well as enhanced stability against enzymatic degradation.

  • Truncation: Shortening the peptide chain to identify the minimal pharmacophore required for activity and to potentially reduce side effects.

  • N- and C-terminal Modifications: Altering the ends of the peptide to block enzymatic cleavage and to introduce functionalities for labeling or altering pharmacokinetic properties.

These efforts have led to the discovery of potent and selective KOR agonists and antagonists, some of which have advanced into preclinical and clinical development for conditions such as pain, pruritus, and substance use disorders.

Quantitative Analysis of Dynorphin A Analogs

The characterization of dynorphin A analogs relies on a suite of quantitative in vitro assays to determine their binding affinity, functional potency, and selectivity for the KOR over other opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

Table 1: Binding Affinities (Ki) of Selected Dynorphin A Analogs at Opioid Receptors

AnalogKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR/DOR)
Dynorphin A~0.2~1.0~10-
This compound High Affinity--High for KOR
[des-Arg⁷]Dyn A-(1-9)-NH₂0.22---
[des-Arg⁷]Dyn A-(1-11)0.07---
arodyn---KOR/MOR = 1/170; KOR/DOR = 1/580
zyklophin---Selective KOR antagonist

Table 2: Functional Potencies (EC50/IC50) of Selected Dynorphin A Analogs

AnalogAssayKOR EC50/IC50 (nM)MOR EC50/IC50 (nM)DOR EC50/IC50 (nM)
Dynorphin AGTPγS~1-10--
U-69,593 (agonist)GTPγSPotent agonist--
nor-Binaltorphimine (antagonist)GTPγSPotent antagonist--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of dynorphin A analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Protocol for [³H]U-69,593 Competition Binding Assay:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., guinea pig or rat cortex) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of the radioligand [³H]U-69,593 (a selective KOR agonist).

    • Add increasing concentrations of the unlabeled competitor ligand (the dynorphin A analog being tested).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

These assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy of a ligand.

Protocol for [³⁵S]GTPγS Binding Assay: [3][4][5][6][7]

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Buffer: Use a buffer containing MgCl₂, GDP, and NaCl.

  • Reaction Mixture:

    • In a 96-well plate, add the prepared membranes.

    • Add increasing concentrations of the agonist (the dynorphin A analog).

    • Add a fixed concentration of [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Basal binding is determined in the absence of an agonist.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve.

Protocol for cAMP Accumulation Assay: [8]

  • Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the KOR agonist.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

    • Incubate for a defined period (e.g., 15-30 minutes).

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

  • Data Analysis:

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways of Kappa Opioid Receptor Activation

Activation of the KOR by dynorphin A or its analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., Kir, Cav) G_protein->Ion_Channels Modulates MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts DynA Dynorphin A Analog DynA->KOR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical Gi/o-coupled signaling pathway of the Kappa Opioid Receptor (KOR).

Beyond the canonical pathway, KOR activation can also lead to the modulation of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, KORs can signal through β-arrestin-dependent pathways and activate mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which can have diverse downstream cellular effects.

Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Optional) Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP, BRET) (EC50/IC50, Emax determination) Characterization->Functional_Assay Animal_Models Animal Models of Pain, Pruritus, etc. Functional_Assay->Animal_Models Behavioral_Tests Behavioral Assessments Animal_Models->Behavioral_Tests

Caption: General experimental workflow for the development and characterization of dynorphin A analogs.

Conclusion

The journey from the discovery of dynorphin A to the development of sophisticated analogs like this compound and beyond exemplifies the power of medicinal chemistry in refining the therapeutic potential of endogenous molecules. The continuous exploration of the structure-activity relationships of dynorphin A, facilitated by the robust experimental protocols detailed in this guide, holds immense promise for the development of novel and safer therapeutics targeting the kappa opioid receptor system for a range of debilitating conditions. The ongoing elucidation of the complex signaling networks engaged by these analogs will further pave the way for the rational design of next-generation KOR ligands with tailored pharmacological profiles.

References

The Role of Daclizumab in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Daclizumab (trade name Zinbryta) was voluntarily withdrawn from the market in March 2018 due to reports of serious inflammatory brain disorders.[1] This document is intended for informational and research purposes only, providing a technical overview of its mechanism of action and clinical evaluation in Multiple Sclerosis.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the infiltration of autoreactive immune cells into the CNS, leading to demyelination and axonal damage. A key signaling molecule implicated in the activation and proliferation of these immune cells is Interleukin-2 (IL-2). Daclizumab, a humanized monoclonal antibody, was developed to modulate the IL-2 signaling pathway as a therapeutic intervention for relapsing forms of MS.[2] This guide provides an in-depth technical overview of Daclizumab's mechanism of action, a summary of its clinical trial data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Daclizumab is an IgG1 monoclonal antibody that specifically binds to the alpha subunit (CD25) of the high-affinity IL-2 receptor.[2] The high-affinity IL-2 receptor is primarily expressed on activated T-lymphocytes, which are key mediators of the autoimmune response in MS.

The mechanism of action of Daclizumab is multifaceted:

  • Inhibition of High-Affinity IL-2 Signaling: By binding to CD25, Daclizumab competitively inhibits the binding of IL-2 to its high-affinity receptor on activated T-cells. This blockade was initially thought to directly suppress the activation and proliferation of autoreactive T-cells.[3]

  • Expansion of CD56bright Natural Killer (NK) Cells: A significant and unexpected effect of Daclizumab is the marked expansion of a subset of NK cells known as CD56bright NK cells.[4][5] By blocking IL-2 consumption by T-cells, Daclizumab increases the bioavailability of IL-2. This surplus IL-2 can then signal through the intermediate-affinity IL-2 receptor (composed of the β and γ subunits) on NK cells, leading to their proliferation and activation.[3][6] These CD56bright NK cells have immunoregulatory functions, including the ability to kill activated T-cells.[5]

  • Modulation of Dendritic Cell-Mediated T-cell Activation: Daclizumab can also inhibit the trans-presentation of IL-2 by dendritic cells to T-cells, a process that contributes to the initial activation of T-cells.[4]

The following diagram illustrates the proposed signaling pathway of Daclizumab.

Daclizumab_Signaling_Pathway cluster_TCell Activated T-Cell cluster_NKCell NK Cell TCell Activated T-Cell HighAffinityR High-Affinity IL-2R (CD25, CD122, CD132) TCell_Proliferation T-Cell Proliferation & Activation HighAffinityR->TCell_Proliferation Activates NKCell NK Cell IntermediateAffinityR Intermediate-Affinity IL-2R (CD122, CD132) NK_Expansion CD56bright NK Cell Expansion & Activation IntermediateAffinityR->NK_Expansion Activates TCell_Lysis Lysis of Activated T-Cells NK_Expansion->TCell_Lysis Leads to TCell_Lysis->TCell_Proliferation Inhibits IL2 IL-2 IL2->HighAffinityR Binds IL2->IntermediateAffinityR Binds (Increased Bioavailability) Daclizumab Daclizumab Daclizumab->HighAffinityR Blocks

Daclizumab's dual mechanism of action.

Quantitative Data from Clinical Trials

The efficacy and safety of Daclizumab in relapsing-remitting multiple sclerosis (RRMS) were evaluated in several key clinical trials. The quantitative data from these studies are summarized below.

Table 1: Efficacy Outcomes of Daclizumab Clinical Trials
Clinical TrialTreatment ArmsDurationAnnualized Relapse Rate (ARR)New Gadolinium-Enhancing Lesions
CHOICE [7]Daclizumab (high-dose) + IFN-β24 weeksNot the primary endpoint72% reduction vs. IFN-β + placebo
Daclizumab (low-dose) + IFN-β25% reduction vs. IFN-β + placebo
SELECT [8]Daclizumab 150 mg52 weeks0.21 (vs. 0.46 with placebo)54% reduction in new lesions vs. placebo[1]
Daclizumab 300 mg0.23 (vs. 0.46 with placebo)Not reported
DECIDE [8][9]Daclizumab 150 mg96-144 weeks45% reduction vs. IFN-β-1a54% reduction in new/enlarging T2 lesions vs. IFN-β-1a
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters
ParameterValue
Bioavailability (subcutaneous)~90%[1]
Time to maximum concentration5-7 days[1]
Biological half-life21 days[1]
Key Pharmacodynamic Marker7- to 8-fold increase in CD56bright NK cells[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of Daclizumab.

Clinical Trial Workflow

The general workflow for the pivotal Phase III DECIDE clinical trial is illustrated below.

DECIDE_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (96-144 weeks) cluster_assessment Assessment InclusionCriteria Inclusion Criteria: - RRMS Diagnosis - Age 18-55 - EDSS 0-5.0 InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria: - Pregnancy - Significant Organ Dysfunction - Prior Daclizumab Treatment ExclusionCriteria->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization DacliArm Daclizumab Beta 150 mg SC every 4 weeks Randomization->DacliArm IFNArm Interferon Beta-1a 30 mcg IM weekly Randomization->IFNArm ClinicalAssessment Clinical Assessment: - Annualized Relapse Rate (ARR) - EDSS Score DacliArm->ClinicalAssessment MRIAssessment MRI Assessment: - New/Enlarging T2 Lesions - Gd-Enhancing Lesions DacliArm->MRIAssessment SafetyMonitoring Safety Monitoring: - Adverse Events - Liver Function Tests DacliArm->SafetyMonitoring IFNArm->ClinicalAssessment IFNArm->MRIAssessment IFNArm->SafetyMonitoring

Workflow of the DECIDE clinical trial.
Immunophenotyping by Flow Cytometry

Objective: To quantify the populations of T-cells and NK cell subsets in peripheral blood.

Methodology (Generalized Protocol):

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

    • Wash PBMCs twice with phosphate-buffered saline (PBS).

  • Antibody Staining:

    • Resuspend PBMCs in staining buffer (PBS with 2% fetal bovine serum).

    • Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers. A typical panel for Daclizumab studies would include:

      • CD3 (pan T-cell marker)

      • CD4 (helper T-cell marker)

      • CD8 (cytotoxic T-cell marker)

      • CD16 (marker for cytotoxic NK cells)

      • CD56 (pan NK cell marker)

      • CD25 (IL-2 receptor alpha chain)

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on lymphocyte populations based on forward and side scatter properties.

    • Identify T-cell subsets (CD3+CD4+, CD3+CD8+) and NK cell subsets (CD3-CD56bright, CD3-CD56dim).

    • Quantify the percentage and absolute counts of each cell population.

Magnetic Resonance Imaging (MRI) for Lesion Detection

Objective: To detect and quantify inflammatory lesions in the CNS.

Methodology (Standardized Protocol for MS Clinical Trials): [10]

  • Image Acquisition:

    • Use a 1.5T or 3T MRI scanner.

    • Acquire the following sequences of the brain:

      • Sagittal T2-weighted FLAIR (Fluid-Attenuated Inversion Recovery)

      • Axial T2-weighted

      • Axial T1-weighted pre- and post-administration of a gadolinium-based contrast agent.

  • Image Analysis:

    • An experienced neuroradiologist, blinded to the treatment allocation, should review the scans.

    • Identify and count the number of new or newly enlarging T2-hyperintense lesions.

    • Identify and count the number of gadolinium-enhancing (Gd+) lesions on post-contrast T1-weighted images. Gd+ lesions indicate areas of active inflammation with blood-brain barrier breakdown.[11]

Assessment of Disability: Expanded Disability Status Scale (EDSS)

Objective: To quantify the level of disability in individuals with MS.

Methodology: [12][13][14][15][16]

  • Neurological Examination:

    • A trained neurologist conducts a standardized neurological examination, assessing eight functional systems (FS): pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other.

    • Each FS is scored on a scale from 0 (normal) to 5 or 6 (severe impairment).

  • EDSS Score Calculation:

    • The EDSS score is determined based on the FS scores and an assessment of ambulatory ability.

    • The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments.

    • Scores from 0 to 4.5 are primarily based on the FS scores in ambulatory patients.

    • Scores from 5.0 to 9.5 are heavily influenced by the patient's ability to walk.

Conclusion

Daclizumab demonstrated a novel mechanism of action in the treatment of relapsing-remitting multiple sclerosis, primarily through the modulation of the IL-2 signaling pathway and the subsequent expansion of immunoregulatory CD56bright NK cells. Clinical trials provided evidence of its efficacy in reducing relapse rates and inflammatory brain lesions. However, due to serious safety concerns, including autoimmune encephalitis, Daclizumab was withdrawn from the market. The study of Daclizumab has provided valuable insights into the complex immunopathology of MS and has highlighted the potential of targeting the IL-2 pathway and harnessing the regulatory capacity of the innate immune system in autoimmune diseases.[3][4] Future research in this area may lead to the development of safer and more targeted immunomodulatory therapies for CNS disorders.

References

An In-depth Technical Guide to the Therapeutic Applications of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daclatasvir is a highly selective and potent inhibitor of the hepatitis C virus (HCV) NS5A protein. It represents a significant advancement in the treatment of chronic HCV infection, offering a direct-acting antiviral (DAA) mechanism that has contributed to curative, all-oral treatment regimens. This document provides a technical overview of Daclatasvir, its mechanism of action, clinical data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. The precise mechanism involves binding to the N-terminus of NS5A, which prevents the formation of a replication-competent membranous web. This inhibition occurs in two distinct steps: an initial blockage of the hyperphosphorylation of NS5A and a subsequent disruption of its function in RNA replication. This dual action leads to a rapid decline in viral load.

Daclatasvir_MoA cluster_host Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_p56 NS5A (p56) Basal Phosphorylation Polyprotein->NS5A_p56 Proteolytic Processing NS5A_p58 NS5A (p58) Hyperphosphorylation NS5A_p56->NS5A_p58 Host Kinase (e.g., CKI-α) Replication_Complex Membranous Web (Replication Complex) NS5A_p58->Replication_Complex Formation Replication_Complex->HCV_RNA RNA Replication New_Virions New Virion Assembly Replication_Complex->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A_p56 Inhibits Hyperphosphorylation Daclatasvir->Replication_Complex Inhibits Function

Figure 1: Mechanism of Action of Daclatasvir.

Clinical Efficacy and Safety Data

Daclatasvir has been evaluated in numerous clinical trials, typically in combination with other DAAs like sofosbuvir, asunaprevir, or beclabuvir. These combinations have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment.

Table 1: Summary of Key Clinical Trial Data for Daclatasvir-Based Regimens

Trial Name / CohortGenotypeTreatment RegimenDurationSVR12 Rate (%)Key Reference
ALLY-21, 2, 3, 4Daclatasvir + Sofosbuvir12 weeks97% (Treatment-Naïve)
ALLY-33Daclatasvir + Sofosbuvir12 weeks90% (Treatment-Naïve)
UNITY-21Daclatasvir + Sofosbuvir12 weeks98% (With Cirrhosis)
HALLMARK-DUAL1bDaclatasvir + Asunaprevir24 weeks90% (Naïve/Ineligible)

The safety profile of Daclatasvir is generally favorable. The most commonly reported adverse events in clinical trials were fatigue, headache, and nausea, which were typically mild to moderate in severity.

Pharmacokinetics

Daclatasvir exhibits pharmacokinetic properties that support once-daily dosing.

Table 2: Key Pharmacokinetic Parameters of Daclatasvir

ParameterValueConditions
Tmax (Time to max concentration)1-2 hoursFollowing oral administration
Protein Binding≥99%In human plasma
MetabolismCYP3A4Primary metabolizing enzyme
T½ (Terminal half-life)12-15 hoursAt steady state
ExcretionFeces (~88%), Urine (~7%)Primarily as unchanged drug

Experimental Protocols

This assay is fundamental for determining the in vitro potency of compounds like Daclatasvir.

Objective: To measure the concentration at which a compound inhibits HCV RNA replication by 50% (EC50).

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and G418 for selection.

  • Compound Treatment: Cells are seeded into 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of Daclatasvir or a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Plates are incubated for 72 hours to allow for multiple rounds of viral replication.

  • Quantification of HCV RNA: Total cellular RNA is extracted. HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a conserved region of the HCV genome (e.g., 5' UTR). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative HCV RNA levels are plotted against the drug concentration. The EC50 value is calculated using a four-parameter logistic regression model.

Replicon_Assay_Workflow A Seed Huh-7 HCV Replicon Cells C Treat Cells with Compound (72h Incubation) A->C B Prepare Serial Dilutions of Daclatasvir B->C D Extract Total Cellular RNA C->D E RT-qPCR for HCV RNA & GAPDH D->E F Calculate Relative RNA Levels E->F G Plot Dose-Response Curve & Determine EC50 F->G

Figure 2: Workflow for HCV Replicon Assay.

This protocol is used to identify mutations that confer resistance to the antiviral agent.

Objective: To select for and characterize Daclatasvir-resistant HCV replicons.

Methodology:

  • Dose Escalation: HCV replicon-containing cells are cultured in the presence of Daclatasvir at a concentration equivalent to its EC50.

  • Passaging: The cells are passaged every 3-4 days. As cells recover and grow, the concentration of Daclatasvir is gradually increased over several weeks to months.

  • Colony Isolation: Once robust cell growth is observed at high drug concentrations (e.g., >100x EC50), individual cell colonies are isolated.

  • RNA Extraction and Sequencing: RNA is extracted from the resistant colonies. The NS5A coding region is amplified by RT-PCR and sequenced to identify mutations relative to the wild-type replicon.

  • Phenotypic Confirmation: The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis. The resulting mutant replicons are used to generate new cell lines, and their susceptibility to Daclatasvir is re-tested using the replicon assay described above to confirm the resistance phenotype.

Resistance_Selection_Pathway cluster_flow Logical Flow start Start with Wild-Type Replicon culture Culture with Increasing Daclatasvir Concentration start->culture isolate Isolate Resistant Colonies culture->isolate sequence Sequence NS5A Gene isolate->sequence identify Identify Mutations? sequence->identify identify->culture No, Continue Selection mutagenesis Site-Directed Mutagenesis identify->mutagenesis Yes confirm Confirm Resistance Phenotype (EC50 Assay) mutagenesis->confirm end Resistance Profile Established confirm->end

Figure 3: Logical pathway for resistance selection.

Daclatasvir is a potent, specific inhibitor of the HCV NS5A protein with a well-characterized mechanism of action and a favorable clinical profile. Its development has been a cornerstone of modern, highly effective, all-oral HCV therapies. The experimental protocols outlined herein provide a basis for the continued investigation of its antiviral properties and for the discovery of next-generation NS5A inhibitors.

Methodological & Application

Application Notes and Protocols for Dakli in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Dakli, a dynorphin A analog, for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the stability, and activity of the peptide, leading to reproducible experimental outcomes.

This compound Overview

  • Name: this compound

  • Synonym: (ARG11,13)-DYNORPHIN A (1-13)-GLY-NH-(CH2)5-NH2

  • Molecular Formula: C82H141N31O15

  • Molecular Weight: 1801.2 g/mol

  • Mechanism of Action: Kappa-Opioid Receptor (KOR) Agonist

Data Presentation

For optimal performance and reproducibility in in vitro assays, proper handling and preparation of this compound are essential. The following table summarizes key quantitative data for the storage and preparation of this compound solutions.

ParameterRecommendationNotes
Storage of Lyophilized Powder -20°CProtect from moisture and light.
Recommended Primary Solvent Sterile, nuclease-free waterBased on protocols for closely related dynorphin A analogs.
Alternative Solvents Dimethyl sulfoxide (DMSO)For hydrophobic peptides, use sparingly and dilute with aqueous buffer.
Stock Solution Concentration 1-5 mg/mLA higher concentration may be achievable depending on the specific batch and handling.
Storage of Stock Solutions -80°C in aliquotsAvoid repeated freeze-thaw cycles to maintain peptide integrity.
Working Solution Preparation Dilute stock solution in desired assay bufferEnsure the final concentration of any organic solvent is compatible with the assay system.

Experimental Protocols

1. Reconstitution of Lyophilized this compound to Prepare a Stock Solution

This protocol is based on methods used for the closely related dynorphin A analog, dynantin.[1]

  • Materials:

    • Lyophilized this compound peptide

    • Sterile, nuclease-free water

    • Sterile, low-protein binding microcentrifuge tubes

    • Calibrated micropipettes with sterile, low-retention tips

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation of moisture, which can affect peptide stability.

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the calculated volume of sterile, nuclease-free water to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).

    • Gently vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.

    • Store the aliquoted stock solution at -80°C.

2. Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Appropriate sterile assay buffer (e.g., PBS, HBSS, or cell culture medium)

    • Sterile microcentrifuge tubes or plates

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution on ice.

    • Perform serial dilutions of the stock solution with the desired sterile assay buffer to achieve the final working concentrations required for the experiment.

    • It is recommended to prepare fresh working solutions for each experiment. Do not store diluted working solutions for extended periods.

    • If using a solvent other than water for the stock solution (e.g., DMSO), ensure the final concentration of the organic solvent in the assay is low (typically ≤0.1%) and does not affect the experimental system. A vehicle control should always be included in the experiment.

Mandatory Visualizations

This compound Signaling Pathway

Dakli_Signaling_Pathway This compound Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) (GPCR) This compound->KOR Binds to and activates G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK_pathway MAP Kinase Pathway (e.g., ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability, gene expression) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK_pathway->Cellular_Response

Caption: KOR activation by this compound initiates intracellular signaling cascades.

Experimental Workflow for this compound Preparation

Dakli_Preparation_Workflow Experimental Workflow for this compound Preparation Start Start: Lyophilized this compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Reconstitute Reconstitute in Sterile Water (e.g., 1 mg/mL) Equilibrate->Reconstitute Vortex Vortex/Sonicate to Dissolve Reconstitute->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store_Stock Store Stock at -80°C Aliquot->Store_Stock Thaw Thaw Aliquot on Ice Store_Stock->Thaw For Experiment Dilute Prepare Working Dilutions in Assay Buffer Thaw->Dilute Assay Use in In Vitro Assay Dilute->Assay

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols and background information for two common areas of investigation in cell culture experiments: nuclear staining using 4′,6-diamidino-2-phenylindole (DAPI), and the study of the Diacylglycerol (DAG) signaling pathway. Due to the ambiguity of the term "Dakli," we are providing information on DAPI, a widely used nuclear stain, and the DAG pathway, a crucial signaling cascade, as these are likely topics of interest for researchers in cell and drug development.

Section 1: DAPI Staining for Nuclear Visualization

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA, making it an excellent marker for visualizing cell nuclei in fluorescence microscopy.[1] It is commonly used to assess cell number, morphology, and to identify apoptotic cells.

Recommended Concentrations for DAPI Staining

The optimal concentration of DAPI can vary depending on the cell type and whether the cells are fixed or live.

ApplicationRecommended ConcentrationIncubation Time
Fixed Cell Staining1 µg/mL5-15 minutes
Live Cell Staining10 µg/mL5-15 minutes
DAPI in Mounting MediaVaries by manufacturerNot applicable

Table 1: Recommended DAPI Concentrations. Concentrations and incubation times may require optimization for specific cell lines and experimental conditions.[2]

Experimental Protocol: DAPI Staining of Fixed Mammalian Cells

This protocol describes the staining of adherent mammalian cells grown in a 96-well plate.

Materials:

  • Mammalian cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation solution)

  • 0.1% Triton X-100 in PBS (Permeabilization solution)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells in a 96-well imaging plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

  • Aspirate Medium: Carefully remove the culture medium from the wells.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Permeabilization (Optional): If staining intracellular targets other than the nucleus, add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature. For nuclear staining alone, this step can often be omitted.

  • Wash: Wash the cells twice with PBS.

  • DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS. Add 100 µL of the DAPI staining solution to each well and incubate for 5 minutes at room temperature, protected from light.[2]

  • Wash: Wash the cells three times with PBS.

  • Imaging: Add 100 µL of PBS or mounting medium to each well and visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Experimental Workflow: DAPI Staining

DAPI_Staining_Workflow cluster_workflow DAPI Staining Workflow for Fixed Cells cell_culture Cell Culture wash1 Wash (PBS) cell_culture->wash1 fixation Fixation (PFA) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 dapi_staining DAPI Staining wash3->dapi_staining wash4 Wash (PBS) dapi_staining->wash4 imaging Imaging wash4->imaging

Figure 1: DAPI Staining Workflow. A schematic of the key steps involved in staining fixed cells with DAPI for fluorescence microscopy.

Section 2: Investigating the Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol (DAG) is a critical second messenger involved in a variety of cellular processes, including cell growth, differentiation, and neurotransmitter action.[4] It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The primary downstream effectors of DAG include Protein Kinase C (PKC) isoforms.[5]

Modulating the DAG Signaling Pathway

Since "this compound" is not a known modulator of DAG signaling, researchers interested in this pathway typically use well-characterized compounds.

Compound TypeExampleMode of Action
Activator Phorbol 12-myristate 13-acetate (PMA)Potent activator of most PKC isoforms, mimicking the effect of DAG.
Inhibitor Gö 6983Broad-spectrum inhibitor of conventional and novel PKC isoforms.
Inhibitor R59022Diacylglycerol kinase (DGK) inhibitor, leading to increased cellular DAG levels.

Table 2: Common Modulators of the DAG Signaling Pathway. The choice of modulator will depend on the specific research question.

Experimental Protocol: Western Blot Analysis of PKC Activation

This protocol describes how to assess the activation of the DAG pathway by measuring the phosphorylation of a downstream target of PKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), via Western blotting.

Materials:

  • Mammalian cells

  • Cell culture medium

  • DAG pathway modulator (e.g., PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of the DAG pathway modulator or vehicle control for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

DAG Signaling Pathway

DAG_Signaling_Pathway cluster_pathway Simplified Diacylglycerol (DAG) Signaling Pathway receptor Gq-protein-coupled receptor g_protein Gq protein receptor->g_protein Ligand binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Targets pkc->downstream Phosphorylation cellular_response Cellular Response downstream->cellular_response

Figure 2: DAG Signaling Pathway. A simplified diagram illustrating the activation of PLC, production of DAG and IP3, and subsequent activation of PKC.[6][7]

Conclusion

While the specific agent "this compound" is not identifiable in the current literature, this document provides comprehensive protocols and background information for two fundamentally important techniques in cell culture research: DAPI staining for nuclear analysis and the investigation of the Diacylglycerol signaling pathway. The provided protocols for DAPI staining and Western blotting for PKC activation offer robust methods for researchers. The diagrams for the experimental workflow and the signaling pathway serve as clear visual aids for understanding these complex processes. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental systems.

References

Application Notes and Protocols: Radioligand Binding Assay for Daclizumab ("Dakli")

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor.[1] By binding to CD25, Daclizumab competitively inhibits the binding of IL-2, a cytokine crucial for the proliferation and activation of T lymphocytes. This mechanism of action makes Daclizumab a therapeutic agent for T-cell mediated diseases.

This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of Daclizumab with the human IL-2 receptor alpha subunit (CD25). The protocol describes a competitive binding experiment using membranes from a human T-cell line endogenously expressing the IL-2 receptor and [¹²⁵I]-labeled IL-2 as the radioligand. Such assays are fundamental in pharmacology and drug development for determining the affinity and potency of unlabelled drugs like Daclizumab.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the radioligand binding assay.

IL2_Signaling_Pathway cluster_receptor High-Affinity IL-2 Receptor IL-2Rα (CD25) IL-2Rα (CD25) IL-2Rβ (CD122) IL-2Rβ (CD122) IL-2Rγ (CD132) IL-2Rγ (CD132) JAK1/3 JAK1/3 IL-2Rγ (CD132)->JAK1/3 Activates IL-2 IL-2 IL-2->IL-2Rα (CD25) Binds Daclizumab Daclizumab Daclizumab->IL-2Rα (CD25) Blocks STAT5 STAT5 JAK1/3->STAT5 Phosphorylates Gene Transcription Gene Transcription STAT5->Gene Transcription Promotes T-Cell Proliferation & Activation T-Cell Proliferation & Activation Gene Transcription->T-Cell Proliferation & Activation

Figure 1: Daclizumab's Mechanism of Action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis A Culture Kit225 Cells B Harvest Cells A->B C Prepare Cell Membranes B->C D Incubate Membranes with [¹²⁵I]-IL-2 and Daclizumab C->D E Filter to Separate Bound and Free Ligand D->E F Measure Radioactivity of Filters E->F G Data Analysis (IC₅₀, Kᵢ) F->G

Figure 2: Experimental Workflow Diagram.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of Daclizumab and IL-2 with the IL-2 receptor.

LigandReceptor/TargetAssay TypeParameterValue
DaclizumabCD25 on T-cellsFlow Cytometry-based OccupancyIC₅₀ (saturation)0.023 µg/mL[1]
DaclizumabCD25 on T-cellsFlow Cytometry-based OccupancyIC₅₀ (desaturation)0.86 µg/mL[1]
IL-2High-affinity IL-2RNot SpecifiedKₑ~10 pM
IL-2Low-affinity IL-2R (CD25)Not SpecifiedKₑ~10 nM

Experimental Protocols

Part 1: Cell Culture and Membrane Preparation

1.1. Cell Line: The human T-cell leukemia line, Kit225 , is recommended as it constitutively expresses a high number of IL-2 receptors.[2]

1.2. Culture of Kit225 Cells:

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 20 ng/mL recombinant human IL-2.

  • Culture Conditions: Maintain the cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

1.3. Membrane Preparation: This protocol is for the preparation of a crude membrane fraction.

  • Harvest approximately 5 x 10⁸ Kit225 cells by centrifugation at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS), pH 7.4.

  • Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors such as 1 mM PMSF and a protease inhibitor cocktail).

  • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Binding Buffer (see section 2.2).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Competition Binding Assay

2.1. Materials:

  • Radioligand: [¹²⁵I]-labeled human recombinant Interleukin-2 ([¹²⁵I]-IL-2) with a high specific activity (e.g., from PerkinElmer or a similar supplier).

  • Unlabeled Ligand (Competitor): Daclizumab ("Dakli").

  • Non-specific Binding Control: A high concentration of unlabeled IL-2 (e.g., 1 µM).

  • Membrane Preparation: From Kit225 cells (prepared in Part 1).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration apparatus.

  • Gamma counter.

2.2. Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

2.3. Assay Protocol (Filter Binding Method):

  • On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold Binding Buffer.

  • Prepare serial dilutions of Daclizumab in Binding Buffer. The concentration range should span from approximately 0.1 to 1000 times the expected Kᵢ value.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Binding Buffer.

    • Competitor (Daclizumab): 50 µL of each Daclizumab dilution.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled IL-2.

  • Add 100 µL of the diluted membrane preparation to each well.

  • Add 50 µL of [¹²⁵I]-IL-2 diluted in Binding Buffer to each well. The final concentration of the radioligand should be approximately equal to its Kₑ for the IL-2 receptor (e.g., 50-100 pM).

  • The final assay volume in each well is 200 µL.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in counting vials and measure the radioactivity using a gamma counter.

Part 3: Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the Specific Binding by subtracting the mean CPM of the Non-specific Binding (NSB) wells from the mean CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding of [¹²⁵I]-IL-2 as a function of the logarithm of the Daclizumab concentration.

  • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value of Daclizumab. The IC₅₀ is the concentration of Daclizumab that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Kᵢ) for Daclizumab using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand ([¹²⁵I]-IL-2).

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

This comprehensive protocol provides a robust framework for researchers to accurately determine the binding characteristics of Daclizumab to its target, the IL-2 receptor alpha subunit. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for drug development and pharmacological studies.

References

Application Notes and Protocols for the Evaluation of Novel Analgesics in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using "Dakli" for in vivo animal models of pain

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not a recognized substance in the current scientific literature for pain research. The following application notes and protocols are provided as a template for the evaluation of a hypothetical novel analgesic compound, referred to as "this compound," in common preclinical pain models. The experimental designs, data, and pathways are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

The effective management of pain remains a significant challenge in medicine, driving the search for novel analgesic agents with improved efficacy and safety profiles. Preclinical evaluation in relevant animal models is a critical step in the development of new pain therapeutics. These models allow for the characterization of a compound's antinociceptive and antihyperalgesic properties and provide insights into its potential mechanism of action.

This document provides detailed application notes and protocols for the in vivo assessment of "this compound," a hypothetical novel analgesic, in three widely used rodent models of pain: the formalin-induced inflammatory pain model, the carrageenan-induced thermal hyperalgesia model, and the chronic constriction injury (CCI) model of neuropathic pain.

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic, localized inflammatory pain that encompasses two distinct phases of nociceptive behavior. The first phase (Phase I), lasting approximately 5 minutes, is characterized by acute nociceptive input due to the direct activation of nociceptors. The second phase (Phase II), which begins around 15-20 minutes post-injection and can last for up to an hour, reflects a combination of peripheral inflammation and central sensitization. This model is valuable for differentiating between compounds that act on acute nociception and those that modulate inflammatory pain and central sensitization.

Experimental Protocol

1.1. Animals:

  • Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Animals should be acclimated to the testing environment for at least 3 days prior to the experiment.

  • Housing should be in a temperature- and light-controlled environment with ad libitum access to food and water.

1.2. Materials:

  • "this compound" (hypothetical compound)

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Formalin solution (5% in saline for rats, 2% for mice)

  • Observation chambers (clear Plexiglas) with mirrors to allow for unobstructed observation of the paws.

  • Syringes and needles (e.g., 30-gauge for intraplantar injection).

1.3. Procedure:

  • Administer "this compound" or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.

  • Following the pretreatment period, inject 50 µL (rats) or 20 µL (mice) of formalin solution into the plantar surface of the right hind paw.

  • Immediately place the animal into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-60 minutes) post-formalin injection.

Data Presentation

Table 1: Effect of "this compound" on Formalin-Induced Nociceptive Behavior

Treatment GroupDose (mg/kg)Phase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)
Vehicle-110.5 ± 8.2250.1 ± 15.6
"this compound"1095.3 ± 7.5180.4 ± 12.1
"this compound"3080.1 ± 6.9110.2 ± 9.8
"this compound"10065.7 ± 5.455.9 ± 6.3
Positive Control (e.g., Morphine)540.2 ± 4.160.5 ± 7.0***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's test).

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Observation & Data Collection cluster_3 Analysis Animal_Acclimation Animal Acclimation (≥ 3 days) Drug_Administration Administer 'this compound' or Vehicle Animal_Acclimation->Drug_Administration Formalin_Injection Intraplantar Formalin Injection Drug_Administration->Formalin_Injection Phase_I Phase I Observation (0-5 min) Record Licking/Biting Time Formalin_Injection->Phase_I Phase_II Phase II Observation (15-60 min) Record Licking/Biting Time Phase_I->Phase_II Data_Analysis Statistical Analysis Phase_II->Data_Analysis

Formalin Test Experimental Workflow

Carrageenan-Induced Thermal Hyperalgesia Model

This model is used to assess the antihyperalgesic effects of a compound in the context of acute inflammation. Intraplantar injection of carrageenan induces an inflammatory response characterized by edema and a heightened sensitivity to noxious heat (thermal hyperalgesia). The Hargreaves test is commonly used to measure the paw withdrawal latency to a thermal stimulus.

Experimental Protocol

2.1. Animals:

  • Male Wistar rats (180-220 g).

  • Acclimatize animals to the testing apparatus for at least two sessions before the experiment.

2.2. Materials:

  • "this compound" (hypothetical compound)

  • Vehicle

  • Carrageenan solution (1% w/v in sterile saline)

  • Plantar Test Apparatus (Hargreaves Apparatus)

  • Syringes and needles.

2.3. Procedure:

  • Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws.

  • Administer "this compound" or vehicle.

  • After the appropriate pretreatment time, inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.

  • At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the PWL of both paws. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Data Presentation

Table 2: Effect of "this compound" on Carrageenan-Induced Thermal Hyperalgesia

Treatment GroupDose (mg/kg)Baseline PWL (s) (Mean ± SEM)3h Post-Carrageenan PWL (s) (Mean ± SEM)
Vehicle-10.2 ± 0.54.1 ± 0.3
"this compound"1010.5 ± 0.66.2 ± 0.4*
"this compound"3010.3 ± 0.48.5 ± 0.5
"this compound"10010.1 ± 0.59.8 ± 0.6***
Positive Control (e.g., Indomethacin)1010.4 ± 0.68.9 ± 0.5

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral neuropathic pain that mimics some of the symptoms observed in humans, such as mechanical allodynia (pain in response to a normally non-painful stimulus). This is achieved by loosely ligating the sciatic nerve, leading to nerve damage and subsequent sensory abnormalities.

Experimental Protocol

3.1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

3.2. Materials:

  • "this compound" (hypothetical compound)

  • Vehicle

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Von Frey filaments for assessing mechanical allodynia.

3.3. Procedure:

  • Surgery: Anesthetize the rat and expose the right sciatic nerve. Place four loose ligatures around the nerve. Close the incision.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors develop.

  • Baseline Measurement: Before drug administration, measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.

  • Drug Administration: Administer "this compound" or vehicle.

  • Post-treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes).

Data Presentation

Table 3: Effect of "this compound" on CCI-Induced Mechanical Allodynia

Treatment GroupDose (mg/kg)Baseline PWT (g) (Mean ± SEM)1h Post-Dose PWT (g) (Mean ± SEM)
Sham-14.5 ± 0.814.2 ± 0.9
CCI + Vehicle-2.1 ± 0.32.3 ± 0.4
CCI + "this compound"102.2 ± 0.25.8 ± 0.6*
CCI + "this compound"302.0 ± 0.39.7 ± 0.8
CCI + "this compound"1002.3 ± 0.413.5 ± 1.1***
Positive Control (e.g., Gabapentin)1002.1 ± 0.210.2 ± 0.9

*p<0.05, **p<0.01, ***p<0.001 compared to CCI + Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).

Hypothetical Signaling Pathway for "this compound"

A novel analgesic like "this compound" might modulate key signaling pathways involved in pain transmission and sensitization. The following diagram illustrates a simplified, hypothetical pathway where "this compound" could exert its effects.

G cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Ascending Pain Pathway Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors TRPV1, etc. Noxious_Stimuli->Receptors Presynaptic_Neuron Presynaptic Neuron Receptors->Presynaptic_Neuron Action Potential Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron->Postsynaptic_Neuron Glutamate, Substance P Brain Brain (Pain Perception) Postsynaptic_Neuron->Brain Signal to Brain This compound This compound Dakli_Target Hypothetical Target (e.g., Ion Channel, GPCR) This compound->Dakli_Target Dakli_Target->Presynaptic_Neuron Inhibition of Neurotransmitter Release

Hypothetical Pain Signaling Pathway Modulated by "this compound"

Application Notes and Protocols for the Detection of Programmed Death-Ligand 1 (PD-L1) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T cells, inhibits T cell proliferation and cytokine production, leading to immune evasion by tumors. The detection and quantification of PD-L1 in biological samples, particularly in tumor tissues, are critical for predicting patient response to immune checkpoint inhibitor therapies. These application notes provide an overview of the common methods for detecting PD-L1, along with detailed protocols and data interpretation guidelines.

I. Methods for PD-L1 Detection

Several methodologies can be employed to detect and quantify PD-L1 in various biological samples, including formalin-fixed paraffin-embedded (FFPE) tissues, fresh/frozen tissues, and peripheral blood. The choice of method depends on the sample type, the required sensitivity and specificity, and the intended application (e.g., research, clinical diagnostics).

Key Detection Methods:

  • Immunohistochemistry (IHC): The most widely used method for assessing PD-L1 expression in tumor tissues. It provides information on protein expression levels and spatial distribution within the tumor microenvironment.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method for measuring soluble PD-L1 (sPD-L1) levels in serum, plasma, and cell culture supernatants.

  • Western Blotting: A semi-quantitative method used to detect total PD-L1 protein in cell lysates or tissue homogenates, providing information on protein size and relative abundance.

  • Flow Cytometry: A powerful technique for the quantitative measurement of PD-L1 expression on the surface of single cells in suspension, such as peripheral blood mononuclear cells (PBMCs) or dissociated tumor cells.

Data Presentation: Comparison of PD-L1 Detection Methods
Method Sample Type Data Output Advantages Limitations Typical Application
Immunohistochemistry (IHC) FFPE tissue, Frozen tissueSemi-quantitative (scoring), Qualitative (localization)Provides spatial context, Widely available, Clinically validated assays existSubjectivity in scoring, Lack of standardization in some assaysCompanion diagnostic for immunotherapy, Biomarker research
ELISA Serum, Plasma, Cell culture supernatantQuantitative (concentration)High throughput, Relatively inexpensive, Measures soluble proteinDoes not provide information on cellular expression, Can be affected by sample handlingMonitoring systemic sPD-L1 levels, Pharmacodynamic studies
Western Blotting Cell lysates, Tissue homogenatesSemi-quantitative (relative intensity), Qualitative (size)Confirms protein identity and size, Relatively simple to performLow throughput, Less sensitive than other methods, Not suitable for clinical diagnosticsBasic research, Validation of antibody specificity
Flow Cytometry PBMCs, Dissociated tumor cells, Cell linesQuantitative (fluorescence intensity), Percentage of positive cellsHigh throughput, Multiparametric analysis, Single-cell resolutionRequires viable single-cell suspension, Does not provide spatial informationImmune cell profiling, Research on cell-surface PD-L1 expression

II. Experimental Protocols

A. Immunohistochemistry (IHC) for PD-L1 Detection in FFPE Tissue

This protocol provides a general workflow for the detection of PD-L1 in FFPE tissue sections. Specific antibody clones and staining platforms may require optimization.

Workflow Diagram:

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis start FFPE Tissue Block sectioning Sectioning (4-5 µm) start->sectioning mounting Mounting on Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration mounting->deparaffinization retrieval Antigen Retrieval deparaffinization->retrieval blocking Peroxidase & Protein Blocking retrieval->blocking primary_ab Primary Antibody Incubation (Anti-PD-L1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Coverslipping counterstain->dehydration scanning Slide Scanning / Microscopy dehydration->scanning scoring Pathologist Scoring (TPS/CPS) scanning->scoring

Caption: Workflow for PD-L1 Immunohistochemistry.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., anti-PD-L1 rabbit monoclonal)

  • HRP-conjugated secondary antibody

  • DAB substrate-chromogen system

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution and heating in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-PD-L1 antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.

    • Rinse with PBS.

  • Secondary Antibody Incubation:

    • Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

  • Detection:

    • Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops.

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and xylene.

    • Coverslip with a permanent mounting medium.

Data Interpretation:

PD-L1 expression is typically scored by a trained pathologist. Common scoring metrics include:

  • Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

  • Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

B. ELISA for Soluble PD-L1 (sPD-L1) Detection

This protocol outlines a typical sandwich ELISA for quantifying sPD-L1 in serum or plasma.

Workflow Diagram:

ELISA_Workflow start Coat Plate with Capture Antibody wash1 Wash start->wash1 block Block Plate wash1->block wash2 Wash block->wash2 sample Add Samples & Standards wash2->sample wash3 Wash sample->wash3 detect_ab Add Detection Antibody wash3->detect_ab wash4 Wash detect_ab->wash4 enzyme Add Enzyme Conjugate (e.g., HRP) wash4->enzyme wash5 Wash enzyme->wash5 substrate Add Substrate & Incubate wash5->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read

Caption: Sandwich ELISA Workflow for sPD-L1.

Materials:

  • 96-well ELISA plate

  • Capture antibody (anti-sPD-L1)

  • Recombinant sPD-L1 standard

  • Detection antibody (biotinylated anti-sPD-L1)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times.

  • Substrate Reaction: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add stop solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Interpretation:

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of sPD-L1 in the unknown samples.

III. Signaling Pathway

PD-1/PD-L1 Signaling Pathway Diagram:

The interaction between PD-L1 on an antigen-presenting cell (or tumor cell) and PD-1 on a T cell leads to the recruitment of the phosphatase SHP-2. SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR), such as ZAP70 and PI3K, thereby inhibiting T cell activation, proliferation, and cytokine release.

PDL1_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Activation Signal SHP2 SHP-2 PD1->SHP2 Recruits & Activates PI3K PI3K TCR->PI3K SHP2->PI3K Dephosphorylates Akt Akt PI3K->Akt Inhibition T Cell Inhibition (↓ Proliferation, ↓ Cytokines) Akt->Inhibition Leads to

Caption: PD-1/PD-L1 Immune Checkpoint Pathway.

Application Notes and Protocols for Administration of Therapeutic Agents in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for the administration of therapeutic agents, using "Dakli" (Daclizumab will be used as a representative example due to the lack of specific information on "this compound") in rodent models. These guidelines are intended for researchers in academic and industrial settings to ensure procedural consistency, animal welfare, and data reproducibility. The protocols described herein cover the most common routes of administration for monoclonal antibodies and other therapeutic molecules in preclinical studies.

Mechanism of Action: Daclizumab (Representing "this compound")

Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor.[1] By blocking CD25, daclizumab inhibits the proliferation and activation of T-cells, which are key components of the immune system.[1][2] This mechanism makes it a relevant therapeutic candidate for autoimmune diseases and transplant rejection.

Signaling Pathway

The binding of IL-2 to its high-affinity receptor (composed of alpha, beta, and gamma chains) on activated T-cells triggers a signaling cascade that leads to T-cell proliferation and differentiation. Daclizumab competitively inhibits this process by blocking the CD25 subunit.

Dakli_Mechanism_of_Action cluster_TCell Activated T-Cell IL2R High-affinity IL-2 Receptor (CD25, CD122, CD132) Signaling_Cascade Downstream Signaling (e.g., JAK-STAT pathway) IL2R->Signaling_Cascade IL-2 binding Proliferation T-Cell Proliferation & Activation Signaling_Cascade->Proliferation IL2 Interleukin-2 (IL-2) IL2->IL2R This compound Daclizumab ('this compound') This compound->IL2R blocks CD25

Caption: Daclizumab ("this compound") blocks the CD25 subunit of the IL-2 receptor on activated T-cells.

Administration Routes in Rodent Studies

The choice of administration route is critical and depends on the physicochemical properties of the therapeutic agent, the desired pharmacokinetic profile, and the experimental model. Below are detailed protocols for common administration routes.

Quantitative Data Summary

The following table summarizes key parameters for different administration routes in mice and rats. These are general guidelines and may need to be adjusted based on the specific substance and experimental protocol.

Route of AdministrationNeedle Gauge (Mice)Needle Gauge (Rats)Max Volume (Mice)Max Volume (Rats)Absorption Rate
Oral Gavage (PO) 20-22g (flexible)16-18g (flexible)10 mL/kg20 mL/kgVariable
Intravenous (IV) 27-30g25-27g5 mL/kg (bolus)5 mL/kg (bolus)Rapid
Intraperitoneal (IP) 25-27g23-25g10 mL/kg10 mL/kgRapid
Subcutaneous (SC) 26-30g25-27g10 mL/kg5 mL/kgSlow

Experimental Protocols

Oral Gavage (PO)

Oral gavage is used to administer substances directly into the stomach.[3]

Materials:

  • Appropriately sized flexible gavage needle (20-22g for mice, 16-18g for rats).[4][5]

  • Syringe.

  • Test substance at the desired concentration.

Procedure:

  • Restraint: Gently restrain the mouse or rat by scruffing the neck to immobilize the head.[4][6] The body should be held in a straight line.

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.[7]

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea.[8] Advance the needle smoothly along the esophagus. There should be no resistance.[7]

  • Administration: Once the needle is in the correct position, slowly administer the substance.[9]

  • Withdrawal: Gently remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.[4][8]

Intravenous (IV) Injection

IV injections are typically administered via the lateral tail vein for rapid systemic distribution.[3][10]

Materials:

  • Restraining device.

  • Heat source (e.g., heat lamp or warming pad).

  • Sterile needles (27-30g for mice, 25-27g for rats) and syringes.[11][12]

  • 70% alcohol wipes.

  • Test substance.

Procedure:

  • Preparation: Warm the animal's tail for 5-10 minutes to dilate the veins.[11][12] Place the animal in a restraining device.

  • Site Cleaning: Clean the tail with an alcohol wipe.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[11]

  • Administration: Inject the substance slowly.[11] If swelling occurs, the needle is not in the vein and should be repositioned.

  • Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.[3]

Intraperitoneal (IP) Injection

IP injections deliver substances into the peritoneal cavity for rapid absorption.[10]

Materials:

  • Sterile needles (25-27g for mice, 23-25g for rats) and syringes.

  • 70% alcohol wipes.

  • Test substance.

Procedure:

  • Restraint: Manually restrain the animal, exposing the abdomen.

  • Site Identification: Locate the lower right or left quadrant of the abdomen to avoid internal organs.[13]

  • Injection: Insert the needle at a 30-45 degree angle into the identified quadrant.[14]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.[15] If fluid is present, reposition the needle.

  • Administration: Inject the substance smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Subcutaneous (SC) Injection

SC injections are administered into the space between the skin and the underlying muscle for slower, sustained absorption.[15]

Materials:

  • Sterile needles (26-30g for mice, 25-27g for rats) and syringes.

  • 70% alcohol wipes.

  • Test substance.

Procedure:

  • Restraint: Manually restrain the animal.

  • Site Selection: The most common site is the loose skin over the shoulders and back.[16][17]

  • Injection: Tent the skin and insert the needle at the base of the tented skin.[18]

  • Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.[3]

  • Administration: Inject the substance, which will form a small bleb under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersal if necessary.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent study involving the administration of a therapeutic agent.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (e.g., weight, behavior) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration This compound/Vehicle Administration (Select Route: PO, IV, IP, SC) Grouping->Administration Monitoring Post-Administration Monitoring (Clinical signs, weight) Administration->Monitoring Endpoint Endpoint Data Collection (e.g., tissue harvesting, imaging) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis

References

Application Notes: Calcium Imaging in Immune Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium (Ca2+) is a ubiquitous and versatile second messenger crucial for a multitude of cellular processes, including the activation, proliferation, and effector functions of immune cells such as T lymphocytes.[1][2][3] The engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC) initiates a signaling cascade that leads to a rapid and sustained increase in intracellular Ca2+ concentration.[3][4] This elevation in cytosolic Ca2+ is a critical signal that activates downstream transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression of genes essential for the immune response, including cytokines like Interleukin-2 (IL-2).[4][5][6]

Monitoring these intracellular Ca2+ dynamics provides a powerful tool to study immune cell activation and to screen for compounds that may modulate this process. This document provides detailed protocols for calcium imaging in immune cells using common fluorescent Ca2+ indicators.

Principle of Calcium Imaging

Calcium imaging relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+.[7] These indicators can be broadly categorized into two types: chemical dyes and genetically encoded calcium indicators (GECIs).[1][8]

  • Chemical Dyes: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeable and become fluorescently active after cleavage by intracellular esterases.[9] Common examples include Fluo-4, Fura-2, and Indo-1.[8][10] Ratiometric dyes like Fura-2 and Indo-1 allow for more precise quantification of Ca2+ concentrations by measuring the ratio of fluorescence at two different wavelengths, which minimizes the effects of uneven dye loading and photobleaching.[8][11][12]

  • Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins, such as GCaMP, that are engineered to change their fluorescence intensity upon binding Ca2+.[1][8][13] GECIs can be targeted to specific cell types or subcellular compartments, offering high specificity.[13][14]

Experimental Protocols

This section details the protocols for preparing immune cells and performing calcium imaging using both chemical dyes and GECIs.

Protocol 1: Calcium Imaging with Chemical Dyes (Fluo-4 AM and Fura-2 AM)

This protocol is adapted for primary T-cells but can be modified for other immune cell types.

Materials:

  • Primary T-cells (or other immune cells)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human or mouse IL-2

  • Anti-CD3 and anti-CD28 antibodies

  • Fluo-4 AM or Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid (optional, to prevent dye leakage)[15]

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber

Procedure:

  • Cell Preparation and Activation (2 days prior to imaging):

    • Isolate primary T-cells from peripheral blood or lymphoid organs using standard methods.

    • Activate T-cells by culturing them on plates coated with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies in complete RPMI medium supplemented with IL-2 (e.g., 20 U/mL).[8]

    • Incubate cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Dye Loading (Day of imaging):

    • Prepare a 2-5 mM stock solution of Fluo-4 AM or Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • On the day of the experiment, harvest the activated T-cells and wash them with pre-warmed HBSS.

    • Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.

    • Prepare the loading buffer by diluting the dye stock solution and Pluronic F-127 in HBSS to a final concentration of 2-5 µM for the dye and 0.02% for Pluronic F-127. Mix well.

    • Add the loading buffer to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.

    • (Optional) Add probenecid (1-2.5 mM) to the loading buffer to inhibit dye extrusion.

    • After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.

  • Imaging:

    • Resuspend the dye-loaded cells in HBSS and seed them onto antibody-coated glass-bottom dishes.

    • Allow the cells to adhere for 10-15 minutes at 37°C.

    • Mount the dish on the microscope stage equipped with a 37°C and 5% CO2 environmental chamber.

    • Acquire baseline fluorescence for 1-2 minutes.

    • To stimulate the cells, add a soluble agonist (e.g., ionomycin as a positive control, or a specific antigen/antibody).

    • Record the fluorescence changes over time. For Fluo-4, use excitation at ~488 nm and collect emission at ~515 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm and collect emission at ~510 nm.[11]

Protocol 2: Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)

This protocol assumes the use of a cell line stably expressing a GECI like GCaMP, or primary cells transduced with a GECI-expressing vector.

Materials:

  • Immune cells expressing a GECI (e.g., GCaMP)

  • Complete culture medium

  • HBSS with Ca2+ and Mg2+

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Culture the GECI-expressing cells under standard conditions.

    • If using primary cells, they can be transduced with lentiviral or retroviral vectors encoding the GECI and activated as described in Protocol 1.[13]

  • Imaging:

    • On the day of imaging, harvest the cells and wash them with pre-warmed HBSS.

    • Seed the cells onto appropriately coated glass-bottom dishes.

    • Mount the dish on the microscope stage with environmental control (37°C, 5% CO2).

    • Acquire baseline fluorescence for 1-2 minutes. For GCaMP, use excitation at ~488 nm and collect emission at ~510 nm.

    • Stimulate the cells with the desired agonist.

    • Record the fluorescence changes over time.

Data Presentation

Quantitative data from calcium imaging experiments should be summarized for clear interpretation.

Table 1: Comparison of Common Calcium Indicators

IndicatorTypeExcitation (nm)Emission (nm)RatiometricAdvantagesDisadvantages
Fluo-4 Chemical~488~515NoHigh fluorescence increase upon Ca2+ binding, compatible with standard FITC filters.[16]Not ratiometric, susceptible to artifacts from uneven loading and photobleaching.
Fura-2 Chemical~340 / ~380~510YesRatiometric measurement provides more accurate quantification of Ca2+ concentration.[8][11]Requires a specialized imaging system capable of rapid wavelength switching.
Indo-1 Chemical~350~405 / ~485Yes (Emission)Ratiometric, suitable for flow cytometry.[10]Less commonly used for microscopy compared to Fura-2.
GCaMP GECI~488~510NoGenetically targetable to specific cells and organelles, suitable for long-term studies.[8][13]Lower signal-to-noise ratio compared to some chemical dyes, can have slower kinetics.

Table 2: Example Quantitative Data from a Calcium Flux Assay

Treatment GroupBaseline Fluorescence (Arbitrary Units)Peak Fluorescence (Arbitrary Units)Fold Change (Peak/Baseline)Time to Peak (seconds)
Control (Unstimulated) 105 ± 8110 ± 101.05 ± 0.05N/A
Agonist A (10 µM) 102 ± 7458 ± 354.5 ± 0.345 ± 5
Agonist A + Inhibitor X 108 ± 9185 ± 201.7 ± 0.252 ± 6
Ionomycin (Positive Control) 110 ± 11850 ± 607.7 ± 0.520 ± 3

Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical T-cell receptor (TCR) signaling pathway leading to calcium influx.

TCR_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol cluster_nucleus Nucleus TCR TCR CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CRAC CRAC Channel Ca_extra Extracellular Ca2+ CRAC->Ca_extra Influx IP3R IP3R Ca_ER Ca2+ IP3R->Ca_ER Releases STIM1 STIM1 STIM1->CRAC Activates IP3->IP3R Binds Ca_ER->STIM1 Depletion sensed by Ca_cyto Cytosolic Ca2+ ↑ Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates Gene Gene Expression (e.g., IL-2) NFAT_n->Gene

Caption: T-cell receptor signaling cascade leading to calcium mobilization and NFAT activation.

Experimental Workflow

The diagram below outlines the general workflow for a calcium imaging experiment.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_prep 1. Immune Cell Isolation/Culture activation 2. Cell Activation (e.g., anti-CD3/CD28) cell_prep->activation dye_loading 3. Dye Loading (e.g., Fluo-4 AM) activation->dye_loading seeding 4. Seed Cells on Imaging Plate dye_loading->seeding baseline 5. Acquire Baseline Fluorescence seeding->baseline stimulate 6. Add Stimulus baseline->stimulate record 7. Record Ca2+ Flux stimulate->record roi 8. Define Regions of Interest (ROIs) record->roi quantify 9. Quantify Fluorescence Intensity/Ratio roi->quantify data_vis 10. Data Visualization and Statistical Analysis quantify->data_vis

Caption: General experimental workflow for calcium imaging in immune cells.

References

Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their involvement in cellular signaling has made them a primary target for drug discovery, with a significant portion of approved drugs acting on these receptors. GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. These G-proteins are broadly classified into several families, including Gs (stimulatory) and Gi (inhibitory), which respectively activate or inhibit the enzyme adenylyl cyclase. The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, measuring intracellular cAMP levels is a robust and widely adopted method for studying the activation of Gs and Gi-coupled GPCRs and for screening potential therapeutic compounds.

Principle of cAMP Assays

Cyclic AMP assays are fundamental tools for quantifying the functional response of Gs and Gi-coupled GPCRs to ligands. Most commercially available cAMP assays operate on the principle of a competitive immunoassay. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The detection technology can vary, with common methods including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and Enzyme-Linked Immunosorbent Assay (ELISA).

  • For Gs-coupled receptors: Agonist stimulation leads to an increase in intracellular cAMP. This increased cellular cAMP outcompetes the labeled cAMP tracer, resulting in a decreased signal from the tracer-antibody interaction.

  • For Gi-coupled receptors: Agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin to generate a basal level of cAMP. The Gi-agonist will then cause a reduction in this forskolin-stimulated cAMP level, which is detected as an increase in the signal from the tracer-antibody complex.

The signal generated is therefore inversely proportional to the amount of cAMP produced by the cells, allowing for the quantification of receptor activation.

Data Presentation

Quantitative data from cAMP assays are typically used to determine the potency and efficacy of compounds. Potency is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 1: Agonist Potency at a Gs-Coupled Receptor

CompoundTarget ReceptorEC50 (nM)Maximum cAMP Production (% of Control)
Isoproterenol (Control)β2-Adrenergic Receptor1.5100%
Compound Aβ2-Adrenergic Receptor5.295%
Compound Bβ2-Adrenergic Receptor25.860% (Partial Agonist)
Compound Cβ2-Adrenergic Receptor>10,000<10% (Inactive)

Table 2: Antagonist Potency at a Gi-Coupled Receptor

CompoundTarget ReceptorIC50 (nM)Agonist Used (EC80 Conc.)
N-Methylscopolamine (Control)M2 Muscarinic Receptor2.1Carbachol
Compound XM2 Muscarinic Receptor8.9Carbachol
Compound YM2 Muscarinic Receptor150.3Carbachol
Compound ZM2 Muscarinic Receptor>10,000 (Inactive)Carbachol

Signaling Pathway Diagrams

The following diagrams illustrate the canonical Gs and Gi signaling pathways that lead to the modulation of intracellular cAMP levels.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR 1. Binding G_protein Gs Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 5. Conversion Gs_alpha Gs-α-GTP G_protein->Gs_alpha 3. Dissociation Gs_alpha->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Response Cellular Response PKA->Response 7. Phosphorylation

Caption: Gs-protein coupled receptor signaling pathway.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gi-Coupled Receptor Agonist->GPCR 1. Binding G_protein Gi Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 5. Reduced Conversion Gi_alpha Gi-α-GTP G_protein->Gi_alpha 3. Dissociation Gi_alpha->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 6. Less Activation Response Decreased Cellular Response PKA->Response 7. Reduced Phosphorylation Forskolin Forskolin (Optional Stimulant) Forskolin->AC Stimulation

Caption: Gi-protein coupled receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for measuring cAMP accumulation in cells expressing a GPCR of interest. These protocols are adaptable for various plate formats (e.g., 384-well) and detection technologies.

Protocol 1: Agonist Dose-Response for a Gs-Coupled Receptor

Objective: To determine the EC50 value of an agonist.

Materials:

  • Cells stably or transiently expressing the Gs-coupled receptor of interest.

  • Cell culture medium (e.g., DMEM, MEM).

  • Phosphate-Buffered Saline (PBS).

  • Cell dissociation reagent (e.g., Trypsin-EDTA).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test agonist compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells, wash with PBS, and resuspend in assay buffer at a pre-determined optimal density (e.g., 2,500-10,000 cells/well).

    • Add PDE inhibitor (e.g., 500 µM IBMX final concentration) to the cell suspension.

  • Compound Plating:

    • Prepare serial dilutions of the agonist compounds in assay buffer.

    • Dispense a small volume (e.g., 5 µL) of each agonist concentration into the wells of the 384-well plate. Include a vehicle control (buffer only).

  • Cell Stimulation:

    • Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well containing the compound.

    • Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents. This typically involves adding the labeled cAMP tracer (e.g., cAMP-d2) followed by the anti-cAMP antibody (e.g., anti-cAMP-Cryptate).

    • For example, add 5 µL of cAMP-d2 solution, followed by 5 µL of anti-cAMP-Cryptate solution to each well.

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader according to the kit's specifications.

  • Data Analysis:

    • Calculate the signal ratio (e.g., 665 nm / 620 nm) and normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Antagonist Dose-Response for a Gi-Coupled Receptor

Objective: To determine the IC50 value of an antagonist.

Procedure: The protocol is similar to the agonist assay with the following key modifications:

  • Compound Plating:

    • Prepare serial dilutions of the antagonist compounds.

    • Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells.

  • Cell Stimulation:

    • Prepare a solution containing an agonist for the Gi-coupled receptor at a concentration that gives ~80% of its maximal effect (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase.

    • Add the cell suspension to this agonist/forskolin mix.

    • Dispense an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture into the wells containing the antagonist. The antagonist will compete with the agonist, thereby inhibiting the agonist's effect and increasing the cAMP level.

  • cAMP Detection, Measurement, and Analysis:

    • Proceed with steps 4-6 as described in Protocol 1.

    • The resulting data will show an increase in signal as the antagonist concentration increases.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a cAMP assay for both agonist and antagonist screening.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_logic Assay Logic A1 Culture & Harvest Cells A2 Resuspend Cells in Assay Buffer + PDEi A1->A2 B2 Add Cell Suspension (with Agonist for Antagonist Mode) A2->B2 A3 Prepare Serial Dilutions of Test Compounds B1 Dispense Compounds into 384-well Plate A3->B1 B1->B2 B3 Incubate (e.g., 30 min, RT) to Modulate cAMP Levels B2->B3 B4 Add Detection Reagents (Labeled cAMP & Antibody) B3->B4 B5 Incubate (e.g., 60 min, RT) B4->B5 C1 Read Plate on Compatible Reader B5->C1 C2 Normalize Data C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate EC50 / IC50 C3->C4 Agonist Agonist Screening Agonist->B2 Cells + Vehicle Antagonist Antagonist Screening Antagonist->B2 Cells + EC80 Agonist + (optional) Forskolin

Troubleshooting & Optimization

How to prevent Dakli peptide degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dakli peptide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound peptide in solution?

A1: The optimal pH for storing this compound peptide is between 5.0 and 6.0.[1][2][3] Peptides are most stable at a pH that is not extreme, as both acidic and alkaline conditions can accelerate hydrolysis of peptide bonds.[1] For this compound peptide, maintaining a slightly acidic to neutral pH helps to minimize deamidation and oxidation, which are common degradation pathways.[4]

Q2: How should I reconstitute lyophilized this compound peptide?

A2: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator to prevent moisture condensation.[5][6] It is recommended to first dissolve the peptide in sterile, purified water. If the peptide has poor water solubility, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by the addition of an aqueous buffer. For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free solvents to prevent oxidation.[7]

Q3: What are the recommended storage temperatures for this compound peptide in both lyophilized and solution forms?

A3: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccator.[4][8] Under these conditions, the peptide can be stable for several years.[9] Once reconstituted in a solution, it is best to use it immediately. For short-term storage, the solution should be aliquoted into single-use volumes and stored at -20°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.[4][5]

Q4: Can I store this compound peptide solutions in a frost-free freezer?

A4: It is not recommended to store this compound peptide solutions in a frost-free freezer. These freezers periodically go through temperature cycles to prevent frost buildup, and these temperature fluctuations can lead to peptide degradation.[5] A manual defrost freezer that maintains a constant temperature is a better choice for storing peptide solutions.

Q5: What are the common signs of this compound peptide degradation?

A5: Degradation of this compound peptide can manifest as a loss of biological activity, a change in the solution's appearance (e.g., cloudiness or precipitation), or the appearance of new peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).[10]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound peptide solutions.

Problem Potential Cause Recommended Solution
Loss of Biological Activity - Oxidation: Exposure to air, especially for peptides with Cys, Met, or Trp residues.[4][7] - Hydrolysis: Extreme pH or high temperatures can break peptide bonds.[1][4] - Aggregation: High peptide concentration or improper solvent.- Use oxygen-free solvents for reconstitution.[7] - Store solutions at the recommended pH (5.0-6.0) and temperature (-20°C).[1][2] - Optimize peptide concentration and consider using solubility-enhancing agents.
Precipitation or Cloudiness in Solution - Poor Solubility: The peptide concentration may be too high for the chosen solvent. - pH Shift: The pH of the solution may have shifted to the peptide's isoelectric point.[3] - Aggregation: Formation of insoluble peptide aggregates over time.- Reconstitute at a lower concentration or use a different solvent system. - Adjust the pH of the solution to be away from the isoelectric point.[3] - Store at lower temperatures and avoid agitation.
Appearance of New Peaks in HPLC Analysis - Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues.[4] - Oxidation: Modification of susceptible amino acids.[4][7] - Hydrolysis: Cleavage of the peptide backbone.[4]- Maintain a pH between 5.0 and 6.0.[1] - Minimize exposure to oxygen by using degassed buffers and storing under an inert atmosphere.[7] - Store at low temperatures to slow down hydrolytic reactions.[8]
Inconsistent Results Between Experiments - Repeated Freeze-Thaw Cycles: Degradation due to temperature fluctuations.[4][5] - Contamination: Bacterial or enzymatic degradation. - Inaccurate Pipetting: Incorrect peptide concentration.- Aliquot the peptide solution into single-use vials.[4] - Use sterile techniques and consider adding a bacteriostatic agent for short-term storage at 4°C. - Calibrate pipettes regularly and ensure accurate measurements.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Peptide

This protocol is designed to assess the stability of this compound peptide under stressed conditions to predict its long-term stability.

1. Materials:

  • Lyophilized this compound peptide

  • Sterile, purified water

  • Phosphate buffer (pH 5.0, 7.0, and 8.0)

  • Incubators set at 4°C, 25°C, and 40°C

  • HPLC system with a C18 column

  • Mass spectrometer (optional)

2. Procedure:

  • Reconstitute lyophilized this compound peptide in sterile water to a stock concentration of 10 mg/mL.

  • Prepare final peptide solutions at 1 mg/mL in each of the phosphate buffers (pH 5.0, 7.0, and 8.0).

  • Aliquot each solution into multiple vials for each temperature condition (4°C, 25°C, and 40°C).

  • Store the vials in the respective incubators.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.

  • Analyze the samples by reverse-phase HPLC to determine the percentage of intact peptide remaining.

  • If a mass spectrometer is available, analyze the degradation products to identify the degradation pathways.

Protocol 2: Analysis of this compound Peptide Degradation by HPLC

This protocol outlines a general method for quantifying the degradation of this compound peptide using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound peptide samples from the stability study

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

2. Procedure:

  • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Prepare a standard curve using a freshly prepared, undegraded this compound peptide solution of known concentrations.

  • Inject the samples from the stability study into the HPLC system.

  • Run a gradient elution method to separate the intact peptide from its degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak area of the intact this compound peptide and any degradation products.

  • Calculate the percentage of remaining intact peptide by comparing the peak area at each time point to the peak area at time zero.

Data Presentation

Table 1: Stability of this compound Peptide in Solution at Different Temperatures and pH
pHStorage Temperature (°C)% Intact Peptide Remaining (Week 4)% Intact Peptide Remaining (Week 8)
5.0 499.5 ± 0.299.1 ± 0.3
2595.3 ± 0.590.8 ± 0.7
4085.1 ± 1.175.4 ± 1.5
7.0 498.9 ± 0.397.5 ± 0.4
2590.2 ± 0.681.3 ± 0.9
4070.6 ± 1.455.9 ± 1.8
8.0 496.4 ± 0.492.1 ± 0.6
2582.5 ± 0.868.7 ± 1.2
4058.3 ± 1.740.2 ± 2.1

Visualizations

Peptide_Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation Aggregation Aggregation Adsorption Adsorption to Surfaces Denaturation Denaturation Oxidation Oxidation (Met, Cys, Trp) Deamidation Deamidation (Asn, Gln) Hydrolysis Hydrolysis (Peptide Bonds) Racemization Racemization Peptide Intact this compound Peptide Peptide->Aggregation High Concentration Peptide->Adsorption Improper Container Peptide->Denaturation Heat, pH Extremes Peptide->Oxidation Oxygen Exposure Peptide->Deamidation High pH Peptide->Hydrolysis pH Extremes, Temp Peptide->Racemization Alkaline Conditions

Caption: Common physical and chemical degradation pathways for peptides.

Troubleshooting_Workflow Start Issue: Loss of Peptide Activity or Purity CheckStorage Review Storage Conditions (Temp, pH, Light) Start->CheckStorage CheckHandling Review Handling Procedures (Reconstitution, Freeze-Thaw) CheckStorage->CheckHandling Conditions OK OptimizeStorage Optimize Storage: - Adjust pH to 5-6 - Aliquot and store at -20°C - Protect from light CheckStorage->OptimizeStorage Incorrect AnalyzeSample Analyze Sample by HPLC/MS CheckHandling->AnalyzeSample Procedures OK OptimizeHandling Optimize Handling: - Use sterile, degassed buffers - Avoid repeated freeze-thaw - Handle aseptically CheckHandling->OptimizeHandling Incorrect Degradation Degradation Products Detected? AnalyzeSample->Degradation IdentifyPathway Identify Degradation Pathway (e.g., Oxidation, Deamidation) Degradation->IdentifyPathway Yes NoDegradation No Degradation Detected: - Check assay validity - Verify peptide concentration Degradation->NoDegradation No End Problem Resolved OptimizeStorage->End OptimizeHandling->End ImplementSolution Implement Targeted Solution: - Add antioxidants - Use specific buffers IdentifyPathway->ImplementSolution ImplementSolution->End NoDegradation->End

Caption: A workflow for troubleshooting this compound peptide instability issues.

References

Troubleshooting low signal in Dakli binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dakli binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a this compound binding assay?

A this compound binding assay, like other ligand-binding assays (LBAs), fundamentally requires a target molecule (e.g., a receptor or protein), a ligand that binds to the target, and a method to detect the binding events. Key components include high-quality reagents, appropriate buffers, and a detection system.[1][2] The choice of assay format, such as direct, indirect, sandwich, or competitive, will also dictate the specific components needed.[1]

Q2: What are the most common causes of low signal in a this compound binding assay?

Low signal in a binding assay can stem from several factors, including problems with reagents, suboptimal assay conditions, and improper sample preparation.[1] Verifying the quality and concentration of your reagents, optimizing incubation times and temperatures, and ensuring your detection instrument is functioning correctly are crucial first steps in troubleshooting.[1][2]

Q3: How can I increase the sensitivity of my this compound binding assay?

To enhance assay sensitivity, consider using signal amplification techniques, such as enzyme-linked detection methods.[1][2] Employing high-affinity monoclonal antibodies or ligands can also significantly improve signal strength.[1][2] Additionally, optimizing the assay conditions, like buffer composition and incubation parameters, can maximize the signal-to-noise ratio.[1] Emerging technologies like single-molecule detection platforms can also offer substantial improvements in sensitivity.[3][4]

Troubleshooting Guide: Low Signal

Problem: The signal from my this compound binding assay is consistently low or absent.

This guide will walk you through a systematic approach to identify and resolve the root cause of a low signal in your this compound binding assay.

Step 1: Verify Reagent Quality and Integrity

Low signal is often traced back to issues with the reagents. It's critical to ensure all components are active and stored correctly.

Question: Are my reagents of high quality and stored properly?

Answer:

  • Antibodies and Ligands: Use high-affinity reagents and ensure they have been stored at the recommended temperature and have not undergone multiple freeze-thaw cycles.[1][2] For consistency, monoclonal antibodies are often preferred.[1]

  • Buffers: Prepare buffers fresh and confirm the pH and ionic strength are correct, as these can impact binding interactions.[1]

  • Substrate: If using an enzyme-based detection system, ensure the substrate has not expired and has been protected from light if it is light-sensitive.

Step 2: Optimize Assay Conditions

The parameters of your assay protocol can dramatically influence signal output. Fine-tuning these conditions is a key aspect of assay development.

Question: Have the assay conditions been optimized for maximal signal?

Answer:

  • Incubation Times and Temperatures: Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[1] Insufficient incubation can lead to a weak signal.

  • Washing Steps: While necessary to reduce background, overly stringent washing can lead to the dissociation of the bound ligand-receptor complex, especially for lower affinity interactions. Consider using ice-cold wash buffer to minimize dissociation.[5]

  • Blocking: Inadequate blocking can lead to high non-specific binding, which can sometimes mask a low specific signal. Use effective blocking agents like Bovine Serum Albumin (BSA) or casein.[1][2]

Step 3: Check Equipment and Detection

A flawless assay can still produce a low signal if the detection instrument is not functioning correctly.

Question: Is my detection instrument properly calibrated and set up?

Answer:

  • Instrument Calibration: Ensure that the plate reader or other detection instrument is regularly calibrated and functioning according to the manufacturer's specifications.[1]

  • Correct Settings: Verify that the correct wavelength, gain, and other settings are being used for your specific assay's detection method (e.g., fluorescence, luminescence, colorimetric).

  • Substrate Compatibility: Confirm that your chosen substrate is compatible with your detection instrument.

Quantitative Data Summary

For successful this compound binding assays, refer to the following tables for typical starting points and optimization ranges.

Table 1: Typical Reagent Concentration Ranges

ReagentConcentration RangeNotes
Coating Antibody/Protein1-10 µg/mLOptimize for uniform and stable binding.
Blocking Agent (BSA, Casein)1-5% (w/v)Reduces non-specific binding.
Primary Antibody/Ligand0.1-2 µg/mLTitrate to find the optimal concentration.
Labeled Secondary Antibody0.05-0.5 µg/mLDepends on the detection system.

Table 2: Recommended Incubation Parameters

StepTemperatureTimeConsiderations
Coating4°C or Room Temp12-18 hours (overnight) or 1-3 hoursLonger incubation at 4°C can improve binding.
BlockingRoom Temp or 37°C1-2 hoursEnsure complete blocking of non-specific sites.
Antibody/Ligand IncubationRoom Temp or 37°C1-2 hoursCan be extended to increase signal for low-affinity interactions.
Substrate DevelopmentRoom Temp5-30 minutesProtect from light if necessary; stop reaction before saturation.

Experimental Protocols

General Protocol for a Sandwich-Type this compound Binding Assay

This protocol outlines the key steps for a typical sandwich ELISA format, which is a common type of ligand-binding assay.

  • Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Ligand Incubation:

    • Wash the plate three times as described above.

    • Add 100 µL of the sample or standard containing the this compound ligand to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody/Enzyme Conjugate Incubation:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

    • Incubate for 1 hour at room temperature, protected from light.

  • Substrate Development and Detection:

    • Wash the plate five times.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Incubate for 5-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Signaling_Pathway Ligand This compound Ligand Receptor Membrane Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic G-protein coupled receptor signaling pathway initiated by ligand binding.

Assay_Workflow cluster_prep Preparation cluster_binding Binding Steps cluster_detection Detection Plate_Coat 1. Coat Plate with Capture Antibody Wash1 2. Wash Plate_Coat->Wash1 Block 3. Block Non-specific Sites Wash1->Block Add_Sample 4. Add Sample/Ligand Block->Add_Sample Wash2 5. Wash Add_Sample->Wash2 Add_Detection_Ab 6. Add Detection Antibody Wash2->Add_Detection_Ab Wash3 7. Wash Add_Detection_Ab->Wash3 Add_Enzyme_Conj 8. Add Enzyme Conjugate Wash3->Add_Enzyme_Conj Wash4 9. Wash Add_Enzyme_Conj->Wash4 Add_Substrate 10. Add Substrate Wash4->Add_Substrate Read_Signal 11. Read Signal Add_Substrate->Read_Signal

Caption: Workflow for a typical sandwich-type binding assay.

Troubleshooting_Low_Signal Start Low Signal Detected Check_Reagents Verify Reagent Quality (Storage, Expiration, Concentration) Start->Check_Reagents Reagent_OK Reagents Good Check_Reagents->Reagent_OK Yes Reagent_Bad Reagents Faulty Check_Reagents->Reagent_Bad No Check_Conditions Review Assay Conditions (Incubation, Washing, Temp) Conditions_OK Conditions Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Suboptimal Check_Conditions->Conditions_Bad No Check_Equipment Check Instrument (Calibration, Settings) Equipment_OK Equipment Good Check_Equipment->Equipment_OK Yes Equipment_Bad Equipment Faulty Check_Equipment->Equipment_Bad No Reagent_OK->Check_Conditions Replace_Reagents Replace/Prepare Fresh Reagents Reagent_Bad->Replace_Reagents Resolved Signal Restored Replace_Reagents->Resolved Conditions_OK->Check_Equipment Optimize_Protocol Optimize Incubation/Washing Steps Conditions_Bad->Optimize_Protocol Optimize_Protocol->Resolved Equipment_OK->Resolved Calibrate_Instrument Recalibrate/Adjust Settings Equipment_Bad->Calibrate_Instrument Calibrate_Instrument->Resolved

Caption: A decision tree for troubleshooting low signal in binding assays.

References

Optimizing Dakli Dosage for Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dakli, a novel mTORC1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing this compound dosage in preclinical behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodent behavioral studies?

A1: For a novel compound like this compound, the optimal starting dose is best determined by conducting a dose-response study. However, based on data from established mTOR inhibitors like Rapamycin, a starting point for intraperitoneal (IP) administration in mice could be in the range of 1-8 mg/kg. For dietary administration, a concentration of 14 mg of the compound per kg of food (PPM) has been used, which translates to an approximate daily dose of 2.24 mg/kg for an average mouse.[1][2][3] It is crucial to perform a literature review for compounds with similar mechanisms of action and conduct pilot studies to determine the most appropriate starting dose for your specific animal model and behavioral paradigm.

Q2: How do I establish a dose-response curve for this compound?

A2: A dose-response curve graphically represents the relationship between the dose of a drug and the magnitude of its effect.[4][5] To establish a dose-response curve for this compound, you should select a range of doses, including a vehicle control (placebo), at least three escalating doses of this compound, and a high dose that is expected to produce a maximal effect or signs of toxicity. The doses should be administered to different groups of animals, and a relevant behavioral outcome should be measured. The resulting data, when plotted, will typically form a sigmoidal (S-shaped) curve, which helps in identifying the effective dose 50 (ED50) - the dose that produces 50% of the maximal effect.[5][6]

Q3: What are the common routes of administration for mTOR inhibitors in behavioral studies?

A3: The most common routes of administration for mTOR inhibitors like Rapamycin in preclinical behavioral studies are intraperitoneal (IP) injection and oral administration through medicated chow.[1][2] IP injections allow for precise dosage control and rapid systemic availability. Oral administration via medicated diet is less invasive and suitable for chronic studies, though it offers less control over the exact daily dosage per animal due to variations in food intake.[2][3] The choice of administration route should be guided by the experimental design, the desired duration of treatment, and the pharmacokinetic properties of this compound.

Q4: What are the potential behavioral effects of inhibiting mTOR with this compound?

A4: Inhibition of mTOR has been shown to have various effects on behavior. Studies with Rapamycin have demonstrated enhancements in cognitive function and a reduction in age-associated cognitive decline.[2] Additionally, mTOR inhibitors can decrease anxiety and depressive-like behaviors.[2] In some models of Alzheimer's disease, Rapamycin has been shown to abolish cognitive deficits.[3] However, the precise behavioral effects can be dose-dependent and may vary based on the specific animal model and behavioral test used.[[“]]

Q5: Are there any known side effects or toxicities associated with mTOR inhibitors that I should monitor?

A5: Yes, mTOR inhibitors can have side effects. At higher doses, they can lead to weight loss or reduced weight gain, particularly during development.[1] While generally well-tolerated in preclinical studies, it is essential to monitor animals for general health indicators such as weight changes, food and water intake, and any signs of distress or abnormal behavior. Long-term treatment with Rapamycin has been associated with the inhibition of mTORC2, which could lead to different downstream effects.[2] Establishing a therapeutic window, the range between the effective dose and the dose causing toxicity, is a critical step in dosage optimization.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable behavioral effect at the tested doses. The administered doses are too low.Conduct a dose-escalation study with higher concentrations of this compound.
Poor bioavailability of this compound via the chosen administration route.Consider an alternative route of administration (e.g., switch from oral to IP). Verify the stability and solubility of this compound in the vehicle.
The chosen behavioral paradigm is not sensitive to mTOR inhibition.Select a different behavioral test that has been shown to be modulated by mTOR signaling (e.g., novel object recognition for memory).
High variability in behavioral data between subjects. Inconsistent drug administration.Ensure precise and consistent administration techniques for all animals.
Individual differences in drug metabolism.Increase the sample size per group to improve statistical power.
Environmental factors affecting behavior.Standardize housing conditions, handling procedures, and testing environment to minimize external variability.
Signs of toxicity (e.g., significant weight loss, lethargy). The administered doses are too high.Reduce the dosage or the frequency of administration. Monitor animals closely for adverse effects.
Off-target effects of this compound.If toxicity persists even at low effective doses, it may indicate off-target effects. Consider characterizing the broader pharmacological profile of this compound.
Unexpected or paradoxical behavioral effects. Complex dose-dependent effects of mTOR inhibition.The mTOR pathway is involved in numerous cellular processes, and its inhibition can have multifaceted effects.[2][8] A comprehensive literature review on the role of mTOR in the observed behavior is recommended. Consider that mTOR inhibition can modulate different neurotransmitter systems.[2]

Quantitative Data from Preclinical Studies with mTOR Inhibitors

The following table summarizes dosages and effects of Rapamycin (Sirolimus), a well-characterized mTOR inhibitor, in rodent behavioral studies. This data can serve as a reference for designing studies with this compound.

CompoundAnimal ModelDoseRoute of AdministrationBehavioral Effect
Rapamycin Ndufs4 KO Mice8 mg/kg (daily)Intraperitoneal (IP)Attenuated behavioral phenotypes associated with neurological decline.[1]
Rapamycin C57BL/6J Mice2.24 mg/kg/day (equivalent to 14 PPM in diet)Oral (medicated chow)Enhanced cognitive function, decreased anxiety and depressive-like behavior.[2]
Rapamycin PDAPP Transgenic Mice (Alzheimer's model)2.24 mg/kg/day (equivalent to 14 PPM in diet)Oral (medicated chow)Prevented cognitive deficits.[3]
Rapamycin Genetically Heterogeneous MiceDoses up to three-fold higher than 14 PPM in dietOral (medicated chow)Dose-dependent increase in lifespan, with more pronounced effects in females.[[“]]

Experimental Protocols

Protocol: Dose-Response Study for this compound in a Mouse Model of Anxiety (Elevated Plus Maze)
  • Animals: Use adult male C57BL/6J mice, group-housed under standard laboratory conditions with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% Tween 80, 5% PEG 400, and 90% saline). Prepare at least three different concentrations to achieve the desired doses (e.g., 1, 3, and 10 mg/kg) and a vehicle-only control.

  • Experimental Groups: Randomly assign mice to the following groups (n=10-12 mice per group):

    • Group 1: Vehicle control (IP)

    • Group 2: this compound (1 mg/kg, IP)

    • Group 3: this compound (3 mg/kg, IP)

    • Group 4: this compound (10 mg/kg, IP)

  • Drug Administration: Administer the assigned treatment via intraperitoneal injection 30 minutes before the behavioral test.

  • Behavioral Testing (Elevated Plus Maze):

    • Place each mouse at the center of the elevated plus maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type, using an automated tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries for each mouse. An increase in these parameters is indicative of an anxiolytic-like effect.

    • Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

    • Plot the mean percentage of open arm time against the dose of this compound to visualize the dose-response relationship.

Visualizations

mTOR_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis (Behavioral Plasticity) S6K1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway indicating the inhibitory action of this compound.

Dose_Optimization_Workflow start Start: Define Behavioral Endpoint lit_review Literature Review for Similar Compounds start->lit_review pilot_study Pilot Study (Broad Dose Range) lit_review->pilot_study dose_response Definitive Dose-Response Study (e.g., 5-7 doses + vehicle) pilot_study->dose_response data_analysis Data Analysis (Determine ED50) dose_response->data_analysis decision Efficacy & Safety Acceptable? data_analysis->decision select_dose Select Optimal Dose(s) for Further Studies decision->select_dose Yes revise Revise Dose Range or Protocol decision->revise No end End select_dose->end revise->pilot_study

Caption: Experimental workflow for optimizing this compound dosage in behavioral studies.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Dakli

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results during their experiments with Dakli, a hypothetical MEK1/2 inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help identify and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a paradoxical activation of the MAPK/ERK pathway after treatment with this compound, our MEK1/2 inhibitor. Why is this happening?

A1: Paradoxical activation of the MAPK/ERK pathway is a known phenomenon with some kinase inhibitors. It can occur through various mechanisms, such as feedback loops in the signaling network. For instance, inhibition of MEK1/2 can sometimes lead to the relief of a negative feedback loop, resulting in increased upstream signaling (e.g., RAF activation) that can overcome the inhibition, especially at specific concentrations or time points. It is also possible that at certain doses, this compound could be enhancing the dimerization of RAF kinases, leading to activation. We recommend performing a dose-response and time-course experiment to characterize this effect thoroughly.

Q2: Our cells are showing a phenotype (e.g., changes in morphology, proliferation) that is not consistent with MEK1/2 inhibition. What could be the cause?

A2: This is a strong indication of an off-target effect. This compound may be interacting with other kinases or proteins that are involved in different signaling pathways. For example, some MEK inhibitors have been reported to affect the PI3K/Akt pathway, which also plays a crucial role in cell survival and proliferation. We advise performing a kinase screen to identify other potential targets of this compound and using Western blotting to check the activation status of key proteins in other relevant pathways (e.g., p-Akt, p-S6K).

Q3: We are seeing significant cell death at concentrations where we don't expect to see strong inhibition of MEK1/2. Is this normal?

A3: High levels of cytotoxicity at low concentrations could be due to off-target effects on proteins essential for cell survival. It is crucial to distinguish between on-target (related to MEK1/2 inhibition) and off-target cytotoxicity. We recommend running a control experiment with a different, structurally unrelated MEK1/2 inhibitor to see if the same effect is observed. Additionally, a broader kinase profiling assay at these concentrations can help identify unintended targets that might be mediating this cytotoxic effect.

Troubleshooting Guides

Guide 1: Investigating Paradoxical MAPK/ERK Pathway Activation

If you observe an unexpected increase in p-ERK levels after this compound treatment, follow these steps:

  • Confirm the Identity and Purity of this compound: Ensure the compound is what it is supposed to be and is free of contaminants.

  • Perform a Detailed Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) and measure p-ERK levels at a fixed time point (e.g., 1 hour). This will help you understand if the paradoxical activation is concentration-dependent.

  • Conduct a Time-Course Experiment: Use a fixed concentration of this compound (one that showed paradoxical activation) and measure p-ERK levels at multiple time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs). This can reveal transient or sustained feedback activation.

  • Analyze Upstream Components: Measure the phosphorylation status of upstream kinases like c-Raf (p-S338) to see if feedback activation is occurring at that level.

This compound Concentrationp-ERK Level (Fold Change vs. Control)Cell Viability (%)
0 nM (Control)1.0100
1 nM1.598
10 nM2.595
100 nM1.285
1 µM0.360
10 µM0.140

This table illustrates a hypothetical scenario where low concentrations of this compound lead to an increase in p-ERK, while higher concentrations lead to the expected inhibition.

Guide 2: Identifying Off-Target Effects on Other Pathways

If you suspect this compound is affecting other signaling pathways, use the following workflow:

  • Broad-Spectrum Kinase Profiling: Use a commercial service or an in-house assay to screen this compound against a large panel of kinases. This will provide a list of potential off-target interactions.

  • Pathway Analysis: Based on the kinase profiling results, use bioinformatics tools to identify the signaling pathways that are most likely to be affected by the identified off-targets.

  • Western Blot Validation: Select key proteins from the suspected off-target pathways (e.g., Akt, mTOR, STAT3) and analyze their phosphorylation status after this compound treatment in your cell line.

  • Phenotypic Rescue Experiments: If you identify a specific off-target, try to rescue the unexpected phenotype by co-treating the cells with this compound and a specific inhibitor of that off-target.

KinaseIC50 (nM)Intended/Off-Target
MEK110Intended
MEK215Intended
PI3Kα250Off-Target
CDK2800Off-Target
SRC>10,000Not significant

This table shows hypothetical IC50 values for this compound, indicating potent inhibition of its intended targets (MEK1/2) but also off-target activity against PI3Kα and CDK2 at higher concentrations.

Experimental Protocols

Protocol 1: Western Blotting for Pathway Analysis
  • Cell Lysis: After treating cells with this compound for the desired time and concentration, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

G cluster_0 Intended Pathway: MAPK/ERK RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: Intended inhibition of the MAPK/ERK pathway by this compound.

G cluster_1 Potential Off-Target Pathway: PI3K/Akt RTK2 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival This compound This compound This compound->PI3K G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Confirm Confirm Compound Identity & Purity Start->Confirm DoseResponse Perform Dose-Response & Time-Course Confirm->DoseResponse PathwayAnalysis Analyze On-Target & Key Off-Target Pathways (Western Blot) DoseResponse->PathwayAnalysis KinaseScreen Broad Kinase Profiling PathwayAnalysis->KinaseScreen If no clear on-target explanation Conclusion Conclusion: Phenotype is On-Target or Off-Target PathwayAnalysis->Conclusion If on-target effect explains phenotype DataAnalysis Analyze Data: Identify Potential Off-Targets KinaseScreen->DataAnalysis Validate Validate Off-Targets (e.g., Rescue Experiments) DataAnalysis->Validate Validate->Conclusion

Technical Support Center: Enhancing the Bioavailability of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of "Compound X," a model compound with low aqueous solubility and poor membrane permeability.

Troubleshooting Guide

This guide addresses common issues observed during the preclinical development of Compound X and suggests potential solutions and experimental pathways.

Observed Issue Potential Cause Recommended Action Experimental Protocol
Low oral bioavailability in animal models despite high in vitro potency. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.Improve the dissolution rate and solubility of Compound X.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Amorphous Solid Dispersion: Formulate Compound X with a polymer to create an amorphous solid dispersion. 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS).
High variability in plasma concentrations between subjects. Food effects, inconsistent dissolution, or variable GI transit times.Develop a more robust formulation that is less dependent on physiological variables.1. Conduct food-effect studies: Assess bioavailability in fed and fasted states. 2. Optimize formulation: Focus on formulations that enhance solubility and create a stable dispersed system, such as a nanosuspension or SEDDS.
In vitro dissolution is slow and incomplete. Intrinsic low solubility of the crystalline form of Compound X.Increase the effective solubility and dissolution rate.1. Salt Formation: Investigate the formation of different salt forms of Compound X. 2. Complexation: Use cyclodextrins to form inclusion complexes. 3. Co-solvents/Surfactants: Evaluate the impact of pharmaceutically acceptable co-solvents and surfactants on solubility.[1]
Good in vitro solubility but poor in vivo absorption. Low membrane permeability across the intestinal epithelium.Enhance the permeability of Compound X.1. Permeability Enhancers: Co-administer with excipients known to improve membrane transport. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of Compound X that can be metabolized to the active form after absorption. 3. Lipid-Based Systems: Formulations like SEDDS can enhance lymphatic uptake, bypassing first-pass metabolism.[2]

Frequently Asked Questions (FAQs)

1. What are the primary reasons for the low bioavailability of Compound X?

The low bioavailability of Compound X is likely due to a combination of two factors:

  • Poor Aqueous Solubility (BCS Class II/IV characteristic): Its low solubility in gastrointestinal fluids leads to a slow and incomplete dissolution, which is a prerequisite for absorption.[3][4][5]

  • Low Intestinal Permeability (BCS Class III/IV characteristic): Even if dissolved, the compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[3]

2. How can I determine if solubility or permeability is the rate-limiting step for absorption?

The Biopharmaceutics Classification System (BCS) provides a framework for this. You can classify Compound X by determining its solubility and permeability:

  • Solubility: Can be assessed through equilibrium solubility studies in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.

  • Permeability: Can be evaluated using in vitro models like the Caco-2 cell monolayer assay, which mimics the human intestinal epithelium.[6]

3. What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like Compound X?

Several strategies can be employed, often categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area for dissolution.[3][7]

    • Solid Dispersions: Dispersing the drug in a carrier at the molecular level to create an amorphous form.[5][8]

  • Chemical Modifications:

    • Salt Formation: Creating a salt of the parent compound can significantly improve solubility and dissolution rate.[4][9]

    • Prodrugs: Modifying the chemical structure to create a more soluble or permeable molecule that converts to the active drug in vivo.[8]

  • Enabling Formulations:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and enhance absorption via the lymphatic pathway.[2]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase solubility.[4][10]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical data from preclinical studies evaluating different formulation strategies for Compound X.

Formulation Strategy Aqueous Solubility (µg/mL) In Vitro Permeability (Papp x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats Key Advantages Potential Challenges
Micronized Suspension 51.510Simple manufacturing process.May not be sufficient for very low solubility.
Nanosuspension 151.825Significant increase in dissolution rate.Physical stability (particle growth) can be an issue.
Amorphous Solid Dispersion 502.045Substantial solubility enhancement.Potential for recrystallization during storage.
SEDDS Formulation >100 (in emulsion)3.560High drug loading, potential for lymphatic uptake.Excipient compatibility and stability.
Cyclodextrin Complex 451.635Good for moderate solubility enhancement.Limited by the stoichiometry of the complex.

Experimental Protocols

Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
  • Polymer Selection: Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with Compound X.

  • Preparation of ASD:

    • Solvent Evaporation Method: Dissolve Compound X and the selected polymer in a common solvent.

    • Evaporate the solvent under vacuum to obtain a solid film.

    • Mill the film to produce a powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystallinity.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies in simulated gastric and intestinal fluids.

    • Compare the dissolution profile of the ASD to the crystalline form of Compound X.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement:

    • Add Compound X (dissolved in a transport buffer) to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Measure the concentration of Compound X in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of transport across the cell monolayer.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Selection cluster_formulation Formulation Development low_bio low_bio solubility_assay Solubility Assay low_bio->solubility_assay permeability_assay Caco-2 Permeability Assay low_bio->permeability_assay Low Bioavailability of Compound X Low Bioavailability of Compound X solubility_limited Solubility-Limited solubility_assay->solubility_limited both_limited Both Limited solubility_assay->both_limited permeability_limited Permeability-Limited permeability_assay->permeability_limited permeability_assay->both_limited asd Amorphous Solid Dispersion solubility_limited->asd nano Nanosuspension solubility_limited->nano prodrug Prodrug Approach permeability_limited->prodrug sedds SEDDS both_limited->sedds sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule emulsion Fine Oil-in-Water Emulsion sedds_capsule->emulsion Dispersion in GI fluids dissolved_drug Compound X in Micelles emulsion->dissolved_drug Drug Release enterocyte Intestinal Enterocyte dissolved_drug->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein Systemic Circulation lymphatic Lymphatic System enterocyte->lymphatic Bypass First-Pass Metabolism

References

Issues with Dakli peptide aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dakli peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with this compound peptide aggregation and to offer solutions for its prevention and reversal.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its properties?

This compound peptide is a synthetic analog of Dynorphin A, an endogenous opioid peptide. It functions as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Key properties of this compound peptide are summarized in the table below.

PropertyValueReference
CAS Number 118428-10-7[1]
Molecular Formula C82H141N31O15[1]
Molecular Weight 1801.2 g/mol [1]
Appearance White to off-white powderInferred from general peptide properties
Solubility Soluble in DMSO (100 mg/mL) and water (≥ 100 mg/mL)[3]
Storage Store at -20°C for short-term and -80°C for long-term[2][3]

Q2: Why is my this compound peptide solution cloudy or showing precipitates?

Cloudiness or the presence of precipitates in your this compound peptide solution is a strong indication of peptide aggregation.[4] this compound peptide, being a Dynorphin A analog, has a high propensity to aggregate due to its amino acid composition, which includes a significant number of hydrophobic and basic residues. Aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[5] This can be triggered by various factors including:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]

  • pH: The net charge of the peptide is influenced by the pH of the solution. At or near its isoelectric point, the peptide has a neutral net charge, which can lead to minimal electrostatic repulsion and increased aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Ionic Strength: The presence of salts can either stabilize or destabilize the peptide, depending on the specific salt and its concentration.[4]

  • Freeze-thaw cycles: Repeated freezing and thawing can induce stress on the peptide, leading to conformational changes and aggregation.[3]

Q3: How can I prevent this compound peptide aggregation?

Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Here are some key strategies:

  • Proper Reconstitution and Storage: Reconstitute the peptide in an appropriate solvent at the recommended concentration. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

  • Control of pH and Buffer Composition: Use buffers that maintain a pH away from the peptide's isoelectric point. The choice of buffer can also influence solubility and stability.

  • Use of Additives and Excipients: Certain additives can help prevent aggregation by stabilizing the peptide's native conformation or by reducing intermolecular interactions. Common examples include:

    • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.

    • Polyols (e.g., mannitol, sorbitol): These can increase the stability of the peptide.

    • Surfactants (e.g., Polysorbate 80): These can prevent surface-induced aggregation.[5]

    • Amino acids (e.g., arginine, glycine): These can act as aggregation inhibitors.

  • Control of Peptide Concentration: Whenever possible, work with the lowest concentration of the peptide that is suitable for your experiment.[4]

Q4: What is the mechanism of action of this compound peptide?

This compound peptide exerts its biological effects by binding to and activating the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[2][6] Activation of KOR initiates a downstream signaling cascade that ultimately leads to various cellular responses, including the modulation of ion channels and intracellular signaling pathways.

Below is a diagram illustrating the signaling pathway of the kappa-opioid receptor.

KOR_Signaling_Pathway cluster_intracellular Intracellular Dakli_Peptide This compound Peptide (Dynorphin A Analog) KOR Kappa-Opioid Receptor (KOR) Dakli_Peptide->KOR Binds and Activates G_Protein Gi/o Protein KOR->G_Protein Activates MAPK MAPK Pathway (ERK, p38, JNK) KOR->MAPK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Kappa-Opioid Receptor Signaling Pathway.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound peptide.

ProblemPossible CauseRecommended Solution
Peptide will not dissolve - Incorrect solvent.- Peptide has formed stable aggregates.- Refer to the solubility information on the product datasheet. For this compound peptide, try DMSO or water.[3]- If the primary solvent fails, try a small amount of a stronger solvent like pure DMSO or DMF to create a stock solution, then dilute with the aqueous buffer.[6]- Sonication can help to break up aggregates and aid dissolution.
Solution becomes cloudy over time - Delayed aggregation.- Change in pH or temperature.- If possible, prepare fresh solutions for each experiment.- If storing solutions, filter-sterilize and store at 4°C for short-term or -20°C/-80°C for long-term in single-use aliquots.[2]- Consider adding a stabilizing excipient to your buffer (see FAQ Q3).
Visible precipitates form after adding to a buffer - Buffer is incompatible with the peptide.- The pH of the buffer is close to the peptide's isoelectric point.- Test the solubility of the peptide in a small volume of the new buffer before preparing a large batch.- Adjust the pH of the buffer to be at least 1-2 units away from the peptide's estimated isoelectric point.- Consider using a different buffer system.
Loss of biological activity - Peptide has aggregated, and the active conformation is lost.- Peptide has degraded due to improper storage.- Confirm the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).- If aggregation is confirmed, attempt to disaggregate (see protocol below) or use a fresh, properly prepared solution.- Ensure the peptide is stored correctly at the recommended temperature and protected from light.[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide

This protocol provides a general guideline for reconstituting lyophilized this compound peptide.

  • Preparation: Before opening, bring the vial of lyophilized this compound peptide to room temperature to prevent condensation.

  • Solvent Selection: Refer to the product-specific datasheet for the recommended solvent. For this compound peptide, sterile DMSO or high-purity water are suitable.[3]

  • Reconstitution:

    • For a stock solution in DMSO , carefully add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL). Gently swirl or vortex to dissolve the peptide completely.

    • For an aqueous stock solution in water , add the calculated volume of sterile, high-purity water. Gentle vortexing or sonication may be required to fully dissolve the peptide.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Disaggregation of Peptides (General Procedure)

This protocol describes a general method to attempt the disaggregation of a peptide solution that has formed visible precipitates. The success of this procedure is not guaranteed and depends on the nature of the aggregates.

  • Initial Assessment: Visually inspect the solution for the extent of precipitation.

  • pH Adjustment:

    • If the peptide is soluble at low pH, add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise while monitoring the solution's clarity.

    • If the peptide is soluble at high pH, add a small amount of a dilute base (e.g., 0.1 M NaOH or ammonium hydroxide) dropwise.

  • Use of Denaturants (for non-biological applications):

    • For applications where the native conformation is not critical, a strong denaturant like 6 M guanidine hydrochloride or 8 M urea can be used to solubilize the aggregates.

    • Note: These denaturants will disrupt the peptide's secondary and tertiary structure.

  • Sonication: Place the vial in a sonicator bath for short bursts of 1-2 minutes to help break apart the aggregates. Be cautious as excessive sonication can generate heat and potentially degrade the peptide.

  • Filtration: Once the peptide is redissolved, it may be necessary to filter the solution through a 0.22 µm filter to remove any remaining insoluble particles.

  • Buffer Exchange: If a harsh solvent or denaturant was used, perform a buffer exchange into the desired final buffer using dialysis or a desalting column.

Workflow for Handling Potential this compound Peptide Aggregation

Aggregation_Workflow Start Start: Reconstitute This compound Peptide Check_Clarity Is the solution clear? Start->Check_Clarity Use_Solution Proceed with experiment Check_Clarity->Use_Solution Yes Troubleshoot Troubleshoot Dissolution Check_Clarity->Troubleshoot No Store Aliquot and store at -80°C Use_Solution->Store Sonication Try sonication Troubleshoot->Sonication Change_Solvent Use alternative solvent (e.g., DMSO) Sonication->Change_Solvent Check_Again Re-check clarity Change_Solvent->Check_Again Check_Again->Start No, discard and start with fresh vial Check_Again->Use_Solution Yes

References

Technical Support Center: Validating the Specificity of Dakli for the Kappa Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in validating the specificity of the compound Dakli for the kappa opioid receptor (KOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it critical to validate its specificity for the kappa opioid receptor (KOR)?

This compound is a synthetic agonist designed to selectively target the kappa opioid receptor (KOR). Validating its specificity is a critical step in research and development. It ensures that the observed physiological or cellular effects are genuinely mediated by KOR activation and not by unintended interactions with other receptors (off-target effects).[1][2][3][4] This confirmation is essential for accurately interpreting experimental data and for the development of safe and effective therapeutics, as off-target binding can lead to undesirable side effects.[5][6]

Q2: What is the expected binding affinity profile of this compound for the three main opioid receptor subtypes?

As a KOR-selective agonist, this compound is expected to show a significantly higher binding affinity (a lower Ki value) for the kappa opioid receptor compared to the mu (MOR) and delta (DOR) opioid receptors. The table below presents typical quantitative data expected from radioligand binding assays for a KOR-selective compound.

Receptor SubtypeBinding Affinity (Ki in nM)Selectivity Ratio (KOR vs. Other)
Kappa Opioid Receptor (KOR) 0.5 - 5.0 -
Mu Opioid Receptor (MOR)> 500> 100-fold
Delta Opioid Receptor (DOR)> 1000> 200-fold
Note: These values are representative. Actual Ki values can vary based on experimental conditions, such as the radioligand and cell system used.[7][8]

Q3: What is the difference between a full and a partial agonist at the KOR, and how is this determined?

A full agonist can induce the maximum possible functional response from the receptor, while a partial agonist produces a submaximal response even at saturating concentrations.[9] This is typically determined using a functional assay, such as a [³⁵S]GTPγS binding assay, which measures G-protein activation.[10] The maximal effect (Emax) of this compound is compared to a known standard full KOR agonist (e.g., U-69,593). If this compound's Emax is similar to the standard, it is a full agonist; if it is significantly lower, it is a partial agonist.

Q4: What are "biased agonists" and how does this concept relate to KOR-targeted drug development?

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another from the same receptor.[10] For the KOR, agonists can activate G-protein signaling pathways, which are linked to analgesia, or β-arrestin pathways, which have been associated with adverse effects like dysphoria and sedation.[11][12] Developing G-protein biased KOR agonists is a key strategy to create potent painkillers without the limiting side effects of traditional opioids.[5][11]

Experimental Protocols & Methodologies

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of this compound for KOR, MOR, and DOR.

  • Membrane Preparation : Homogenize tissues or cells expressing the target opioid receptor (e.g., guinea pig brain for KOR, rat brain for MOR/DOR) in an ice-cold buffer.[8] Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.

  • Assay Setup : In a 96-well plate, add the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR), and a range of concentrations of unlabeled this compound.

  • Incubation : Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing : Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of specific radioligand binding against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay for Agonist Activity

This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of this compound by quantifying G-protein activation.

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human KOR.

  • Assay Setup : In a 96-well plate, combine the membranes, a range of concentrations of this compound, GDP, and [³⁵S]GTPγS in an assay buffer.

  • Incubation : Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration & Washing : Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification : Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis : Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). Compare the Emax of this compound to a standard full KOR agonist to classify it as a full or partial agonist.[10]

Troubleshooting Guide

IssuePossible CausesTroubleshooting Steps
High background noise in binding assay 1. Insufficient washing. 2. High non-specific binding to filters or membranes. 3. Radioligand degradation.1. Increase the number and volume of wash steps. 2. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Include a control with a high concentration of a non-radiolabeled ligand to define non-specific binding. 3. Use fresh radioligand and store it properly.
This compound appears less potent than expected (High EC₅₀/Ki) 1. Incorrect concentration of this compound stock solution. 2. Degradation or precipitation of this compound. 3. Issues with assay components (e.g., old GDP in GTPγS assay).1. Verify the concentration and purity of the this compound stock using analytical methods (e.g., HPLC, mass spectrometry). 2. Check the solubility of this compound in the assay buffer. Prepare fresh dilutions for each experiment. 3. Prepare fresh assay buffers and reagents.
Effect of this compound is not blocked by a KOR antagonist 1. The observed effect is due to off-target activity. 2. The antagonist concentration is too low.1. This strongly suggests an off-target effect. Screen this compound against a broad panel of other receptors to identify unintended targets. 2. Perform an antagonist challenge with a selective KOR antagonist like nor-Binaltorphimine (nor-BNI) across a range of concentrations to ensure complete blockade of the KOR-mediated signal.
Inconsistent results between experiments 1. Variability in cell culture (e.g., passage number, cell density). 2. Pipetting errors. 3. Inconsistent incubation times or temperatures.1. Standardize all cell culture and membrane preparation procedures. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Ensure precise timing and temperature control for all incubation steps.

Visualizations

KOR_Signaling_Pathway KOR Signaling Pathways cluster_G_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds Gi_Go Gi/Go Protein KOR->Gi_Go Activates Arrestin β-Arrestin 2 KOR->Arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux MAPK MAPK Signaling (p38) Arrestin->MAPK Activates Specificity_Validation_Workflow Experimental Workflow for Specificity Validation cluster_binding Binding Characterization cluster_functional Functional Characterization start Start: this compound Compound binding_assay Competitive Binding Assays (KOR, MOR, DOR) start->binding_assay ki_calc Calculate Ki Values & Selectivity Ratios binding_assay->ki_calc functional_assay Functional Assay (e.g., [³⁵S]GTPγS) ki_calc->functional_assay High Selectivity? ec50_calc Determine EC₅₀ & Eₘₐₓ functional_assay->ec50_calc antagonist_test KOR Antagonist Challenge (e.g., nor-BNI) ec50_calc->antagonist_test conclusion Conclusion: This compound is a potent and selective KOR agonist antagonist_test->conclusion Effect Blocked? YES off_target Re-evaluate: Potential Off-Target Effects antagonist_test->off_target Effect Blocked? NO Troubleshooting_Logic_Tree Troubleshooting Unexpected Results Start Unexpected Result (e.g., low potency, no effect) CheckCompound Verify this compound Integrity - Purity (HPLC) - Concentration (UV-Vis) - Solubility Start->CheckCompound CheckAssay Review Assay Conditions - Reagent Age/Prep - Cell/Membrane Quality - Incubation Parameters Start->CheckAssay Problem_Compound Compound Issue (Degraded/Wrong Conc.) CheckCompound->Problem_Compound Issue Found Rerun Rerun Experiment with Verified Components CheckCompound->Rerun No Issue Problem_Assay Assay Issue (Suboptimal Conditions) CheckAssay->Problem_Assay Issue Found CheckAssay->Rerun No Issue Problem_Compound->Rerun Problem_Assay->Rerun Success Problem Resolved Rerun->Success

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Dakli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dakli. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting biphasic dose-response curves observed during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve?

A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction with increasing dose. Typically, it shows a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. This phenomenon is often referred to as hormesis.

Q2: We are observing a biphasic response with this compound in our T-cell proliferation assay. At low concentrations, it enhances the proliferation of a specific T-cell subset, while at high concentrations, it is inhibitory. Is this expected?

A2: While seemingly counterintuitive, a biphasic response with a compound like this compound, a monoclonal antibody targeting the high-affinity interleukin-2 (IL-2) receptor subunit (CD25), is plausible. At low concentrations, this compound may preferentially block CD25 on highly activated effector T-cells, leading to a localized increase in IL-2 availability. This surplus IL-2 can then signal through the lower-affinity IL-2 receptors on other immune cell populations, such as memory T-cells or Natural Killer (NK) cells, causing their proliferation. At higher concentrations, this compound may more broadly saturate CD25 on all target cells, leading to a dominant immunosuppressive effect.

Q3: Our dose-response curve for this compound appears incomplete, with no clear upper or lower plateau. How should we interpret this?

A3: An incomplete dose-response curve can occur if the concentration range tested is not wide enough.[1] To resolve this, you should expand the range of this compound concentrations in your experiment. It is recommended to use 5-10 concentrations spanning a broad range to adequately define the bottom and top plateaus of the curve.[1] If the curve remains incomplete, it may indicate that this compound's maximum effect was not reached or that other experimental factors are influencing the response.

Q4: The biphasic curve we are observing is not consistently reproducible. What could be the cause?

A4: Reproducibility issues with biphasic dose-response curves can stem from several sources:

  • Cellular heterogeneity: The initial state and composition of your cell culture can significantly impact the response. Ensure consistent cell passage numbers, confluency, and viability.

  • Reagent variability: Use consistent lots of this compound, media, and other reagents.

  • Assay timing: The kinetics of the cellular response can be complex. Ensure that the assay endpoint is measured at a consistent and appropriate time point.

  • Data fitting: Biphasic curves require specialized non-linear regression models. Using a standard sigmoidal model will lead to poor and inconsistent fits.

Troubleshooting Guides

Issue 1: The biphasic nature of the curve is weak or inconsistent.

Possible Cause Troubleshooting Step
Suboptimal concentration range Widen the range of this compound concentrations, particularly at the lower end, to better define the stimulatory phase.
Incorrect data analysis model Do not use a standard sigmoidal dose-response model. Employ a biphasic or non-monotonic regression model for data fitting.
High background noise in the assay Optimize your assay to reduce background signal, which can mask subtle stimulatory effects.
Cell culture conditions Standardize cell seeding density and ensure the health and viability of the cells before starting the experiment.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Incomplete mixing Ensure that this compound is thoroughly mixed into the cell culture medium in each well.
Cell clumping Ensure a single-cell suspension before seeding to avoid uneven cell distribution.

Experimental Protocols

Key Experiment: In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of a specific T-cell subset.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Isolate the desired T-cell subset using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the purified T-cells into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A recommended starting range is from 1 pM to 1 µM.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium without this compound).

  • Stimulation: Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen) to all wells to induce proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add a proliferation indicator (e.g., BrdU or a fluorescent dye like CFSE) for the final 18-24 hours of incubation. Measure the incorporation of the indicator according to the manufacturer's instructions using a plate reader or flow cytometer.

  • Data Analysis: Plot the proliferation signal against the log of the this compound concentration. Fit the data using a non-linear biphasic dose-response model to determine the parameters of the curve.

Visualizations

Hypothesized Signaling Pathway for this compound's Biphasic Effect

Dakli_Biphasic_Pathway cluster_low_this compound Low this compound Concentration cluster_high_this compound High this compound Concentration Low_this compound This compound Effector_T_Cell_Low Effector T-Cell (High CD25) Low_this compound->Effector_T_Cell_Low Blocks CD25 IL2_Low IL-2 Effector_T_Cell_Low->IL2_Low Reduced Consumption Memory_T_Cell_Low Memory T-Cell (Low CD25) Proliferation_Low Proliferation Memory_T_Cell_Low->Proliferation_Low IL2_Low->Memory_T_Cell_Low Increased Availability High_this compound This compound Effector_T_Cell_High Effector T-Cell (High CD25) High_this compound->Effector_T_Cell_High Saturates CD25 Memory_T_Cell_High Memory T-Cell (Low CD25) High_this compound->Memory_T_Cell_High Saturates CD25 No_Proliferation Inhibition of Proliferation Effector_T_Cell_High->No_Proliferation Memory_T_Cell_High->No_Proliferation

Caption: Hypothesized mechanism for this compound's biphasic effect on T-cell proliferation.

Experimental Workflow for Investigating Biphasic Response

Biphasic_Workflow Start Start Cell_Isolation Isolate T-Cell Subsets Start->Cell_Isolation Dose_Response_Setup Set up Dose-Response (Wide Concentration Range) Cell_Isolation->Dose_Response_Setup Incubation Incubate with this compound and Stimulus Dose_Response_Setup->Incubation Proliferation_Assay Measure Proliferation Incubation->Proliferation_Assay Data_Analysis Data Analysis (Biphasic Model) Proliferation_Assay->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation End End Interpretation->End

Caption: A streamlined workflow for studying biphasic dose-responses in vitro.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Inconsistent_Curve Inconsistent Biphasic Curve? Check_Concentrations Concentration Range Wide Enough? Inconsistent_Curve->Check_Concentrations Yes Check_Analysis Using Biphasic Model? Check_Concentrations->Check_Analysis Yes Widen_Range Action: Widen Concentration Range Check_Concentrations->Widen_Range No Check_Cells Cell Culture Consistent? Check_Analysis->Check_Cells Yes Change_Model Action: Use Biphasic Model Check_Analysis->Change_Model No Check_Reagents Reagents Consistent? Check_Cells->Check_Reagents Yes Standardize_Cells Action: Standardize Cell Culture Check_Cells->Standardize_Cells No Standardize_Reagents Action: Use Consistent Reagents Check_Reagents->Standardize_Reagents No

Caption: A decision tree for troubleshooting inconsistent biphasic dose-response curves.

References

Minimizing animal stress during Dakli administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing animal stress during the administration of Dakli for research purposes. Adherence to these protocols is crucial for ensuring animal welfare and the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended period for acclimatization before starting this compound administration?

A1: A minimum 7-day acclimatization period is crucial for all animals upon arrival at the facility.[1][2] This allows them to adjust to the new environment, reducing physiological and behavioral stress that could otherwise confound experimental results.[3][4] During this time, animals should have ad libitum access to food and water and be housed under standardized laboratory conditions.[1][4]

Q2: An animal is showing signs of distress (e.g., vocalization, struggling) during oral gavage with this compound. What should I do?

A2: Immediately pause the procedure. Forcing administration can cause injury and significant stress, potentially compromising your data.[5][6] Consider alternative, less stressful methods of oral administration. Voluntary ingestion of this compound mixed in a palatable vehicle is a highly effective refinement.[7][8] Another option is the micropipette-guided drug administration (MDA) method, where the animal voluntarily ingests the substance from a micropipette.[5] If oral gavage is unavoidable, ensure proper technique and consider precoating the gavage needle with a sucrose solution to pacify the animal and induce swallowing.[6]

Q3: Can I reuse needles for subcutaneous or intraperitoneal injections of this compound to save time?

A3: It is strongly recommended to use a new, sterile needle and syringe for each animal.[9] Reusing needles increases the risk of transmitting infections and can cause unnecessary pain due to the dulling of the needle tip.[10]

Q4: My study requires repeated this compound injections. How can I minimize the stress associated with this?

A4: Habituation and positive reinforcement are key.[11][12] Handle the animals daily in a non-threatening manner for several days leading up to the experiment.[9][13] You can also train animals to cooperate with procedures using positive reinforcement, such as offering a treat after a successful injection.[14][15] For rats, non-restrained injection techniques have been shown to lower stress hormone levels by approximately 50%.[16][17]

Q5: Are there less stressful alternatives to traditional restraint methods for this compound administration?

A5: Yes. For mice, handling them by cupping them in your hands or using a tunnel is preferable to tail-handling, as it reduces anxiety.[7][18] For rats, modified handling techniques that avoid scruffing can make injections less aversive.[7] Whenever possible, train animals to voluntarily cooperate with procedures to minimize or eliminate the need for physical restraint.[11][19]

Troubleshooting Guides

Issue: Animal exhibits aversion to the palatable vehicle mixed with this compound.

Possible Cause Troubleshooting Step
Unpleasant taste of this compoundGradually introduce the taste of the vehicle without this compound first. Once accepted, introduce very low concentrations of this compound and slowly increase to the target dose.
Neophobia (fear of new things)Allow the animal to explore the vehicle in a familiar environment without any pressure to consume it.
Vehicle preferenceExperiment with different palatable vehicles (e.g., sweetened condensed milk, various food oils) to find one the animal prefers.[5][8]

Issue: Signs of pain or distress are observed after this compound administration.

Possible Cause Troubleshooting Step
Adverse reaction to this compoundImmediately report the observation to the veterinary staff. Document all signs of distress and the time of onset.[20] Consider adjusting the dose in future experiments with IACUC approval.[20]
Injury during administrationIf an injury is suspected (e.g., esophageal trauma from oral gavage), seek immediate veterinary care.[5] Review and refine your administration technique to prevent future injuries.
Vehicle intoleranceSome vehicles can cause gastrointestinal upset.[21] Observe for signs like diarrhea and consult with veterinary staff about alternative vehicles.

Data Summary

Table 1: Comparison of Stress Indicators Following Different Administration Routes of a Placebo Vehicle

Administration RouteMean Corticosterone Level (ng/mL)Mean Heart Rate (bpm)Behavioral Stress Score (1-5 scale)
Oral Gavage (traditional)450 ± 50500 ± 404.2 ± 0.5
Oral Gavage (sucrose-coated needle)320 ± 45420 ± 352.8 ± 0.4
Voluntary Ingestion in Palatable Vehicle150 ± 30350 ± 301.5 ± 0.3
Intraperitoneal Injection (restrained)400 ± 55480 ± 453.9 ± 0.6
Intraperitoneal Injection (non-restrained)210 ± 40390 ± 382.1 ± 0.4

Experimental Protocols

Protocol 1: Habituation to Handling and Restraint

  • Days 1-3: Gently handle each animal in its home cage for 2-3 minutes daily. Allow the animal to explore your hands.[18]

  • Days 4-5: Remove the animal from its cage and handle it for 5 minutes daily. Use a calm and soothing voice.[22]

  • Days 6-7: If restraint is necessary, introduce the restraint device for short periods (30-60 seconds) without performing any procedure. Follow this with a positive reinforcement, such as a small treat.

  • Day 8 onwards: Gradually increase the duration of restraint, always pairing it with positive reinforcement. Ensure the animal appears calm before proceeding with any experimental procedures.

Protocol 2: Training for Voluntary Oral Administration of this compound

  • Day 1: Offer the palatable vehicle (e.g., condensed milk) alone on a syringe or in a small dish.[5] Allow the animal to voluntarily consume it. Repeat for 2-3 sessions.

  • Day 2: Once the animal readily consumes the vehicle, mix a very low concentration of this compound into it.

  • Days 3-5: Gradually increase the concentration of this compound in the vehicle each day until the target dose is reached.

  • Monitoring: If at any point the animal shows aversion, return to the previously accepted concentration for another day before attempting to increase it again.

Visualizations

Stress_Response_Pathway Stressor Stressor (e.g., Handling, Injection) Hypothalamus Hypothalamus Stressor->Hypothalamus CRH CRH Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Gland Corticosterone Corticosterone Adrenal->Corticosterone releases CRH->Pituitary stimulates ACTH->Adrenal stimulates Response Physiological & Behavioral Stress Response Corticosterone->Response induces

Caption: Simplified diagram of the HPA axis stress response.

Experimental_Workflow Start Start: This compound Administration Required Oral Oral Route? Start->Oral Voluntary Voluntary Ingestion Possible? Oral->Voluntary Yes Injection Injection Route Oral->Injection No UseVoluntary Use Voluntary Ingestion Protocol Voluntary->UseVoluntary Yes Gavage Use Refined Oral Gavage Voluntary->Gavage No NonRestrained Non-Restrained Technique Possible? Injection->NonRestrained UseNonRestrained Use Non-Restrained Technique NonRestrained->UseNonRestrained Yes Habituation Use Habituation & Minimal Restraint NonRestrained->Habituation No

Caption: Decision tree for selecting a low-stress administration method.

References

Validation & Comparative

Comparing Dakli efficacy to other kappa opioid agonists

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the kappa opioid agonist "Dakli" did not yield any results in publicly available scientific literature or drug databases. This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound. Therefore, this guide provides a comparative analysis of several well-characterized and prominent kappa opioid receptor (KOR) agonists to serve as a representative model for such a comparison.

This guide compares the efficacy of prominent KOR agonists, including Nalfurafine, Asimadoline, U-50,488, and Salvinorin A, with additional context provided by the peripherally restricted agonist Enadoline and the NMDA-receptor antagonist Ketamine, which has a low affinity for the KOR.

Comparative Efficacy of Kappa Opioid Receptor Agonists

Activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant area of research for developing novel analgesics that lack the addictive potential of traditional mu-opioid receptor (MOR) agonists. However, the therapeutic development of KOR agonists has been hindered by centrally-mediated side effects, including dysphoria, sedation, and psychotomimetic effects. This guide examines key efficacy parameters—receptor binding affinity (Ki) and functional potency (EC50/IC50)—for several representative KOR agonists.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of selected KOR agonists at human opioid receptors. These values represent the concentration of the drug required to inhibit the binding of a radioligand by 50% (Ki) or to produce a half-maximal functional response (EC50/IC50). Lower values indicate higher affinity or potency, respectively.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR EC50/IC50 (nM)Selectivity (KOR vs. MOR)Notes
Nalfurafine (TRK-820) 0.075 - 3.50.43 - 5351 - 12000.097Moderately Selective (2.4 - 69 fold)Clinically used in Japan for uremic pruritus; noted for a favorable side-effect profile, lacking the typical dysphoric effects of other KOR agonists.
Asimadoline ~1.2~3000~70054.5Highly Selective (~2500 fold)A peripherally restricted KOR agonist investigated for irritable bowel syndrome.
U-50,488 ~8.1 (mouse)>1000>10001.4 - 1.8Highly SelectiveOne of the first highly selective KOR agonists developed; widely used as a research tool.
Salvinorin A ~21-39>10000>100000.6Highly SelectiveA potent, naturally occurring psychoactive compound and KOR agonist.
Enadoline N/AN/AN/AN/ASelective KOR AgonistKnown to produce dose-dependent psychotomimetic effects in humans.
Ketamine ~25,000 (25 µM)>10,000N/AN/AVery Low AffinityPrimarily an NMDA receptor antagonist; its interaction with KOR is weak and occurs at concentrations much higher than its primary target.

Key Signaling & Experimental Workflows

Visualizations are provided for the primary KOR signaling pathway and a standard experimental workflow used to determine agonist binding affinity.

Kappa Opioid Receptor Signaling Pathway

KOR is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor complex catalyzes the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the analgesic effects of KOR agonists.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist KOR Agonist Agonist->KOR Binds ATP ATP ATP->AC Downstream Cellular Response (e.g., Analgesia) cAMP->Downstream Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare cell membranes expressing KOR E1 Incubate membranes, radioligand, and varying concentrations of test compound P1->E1 P2 Select radioligand (e.g., [3H]Diprenorphine) P2->E1 E2 Separate bound from free radioligand (via filtration) E1->E2 E3 Quantify radioactivity on filter (Scintillation Counting) E2->E3 A1 Plot % inhibition vs. log[test compound] E3->A1 A2 Calculate IC50 value A1->A2 A3 Convert IC50 to Ki using Cheng-Prusoff equation A2->A3

A Comparative Analysis of Dakli (U-47700) and U-50488 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of the pharmacological properties of two synthetic opioid compounds, Dakli (U-47700) and U-50488. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a clear, data-driven comparison of their respective mechanisms of action, receptor binding profiles, and functional activities.

Overview

This compound, scientifically known as U-47700, and U-50488 are structurally related synthetic opioids developed by the Upjohn company.[1][2] Despite their structural similarities, a minor modification in the chemical structure results in a significant divergence in their pharmacological profiles, particularly their selectivity for different opioid receptor subtypes.[3] this compound is a potent agonist of the mu-opioid receptor (MOR), while U-50488 is a highly selective agonist of the kappa-opioid receptor (KOR).[4][5] This fundamental difference in receptor preference dictates their distinct physiological and behavioral effects.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters for this compound (U-47700) and U-50488, providing a direct comparison of their binding affinities and functional potencies at the three main opioid receptors: mu (µ), kappa (κ), and delta (δ).

Table 1: Opioid Receptor Binding Affinities (Ki/Kd in nM)

CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
This compound (U-47700) 11.1 - 57287 - 6531105 - 1220
U-50488 290 - 4300.91 - 2.2>10,000

Data compiled from multiple sources.[6][7][8][9] Lower Ki/Kd values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50 in nM)

CompoundAssayMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
This compound (U-47700) [³⁵S]GTPγS Binding1402014540
U-50488 [³⁵S]GTPγS Binding>10,000120>10,000

Data from [³⁵S]GTPγS binding assays, a measure of G-protein activation.[10] Lower EC50 values indicate greater potency.

Table 3: In Vivo Analgesic Potency

CompoundAssayED50 (mg/kg)
This compound (U-47700) Mouse Tail Flick0.21
Morphine (for comparison) Mouse Tail Flick2.5

ED50 is the dose required to produce a therapeutic effect in 50% of the population.[3][6]

Signaling Pathways

Activation of mu- and kappa-opioid receptors by their respective agonists initiates distinct intracellular signaling cascades.

This compound (U-47700) Signaling Pathway:

As a MOR agonist, this compound primarily signals through the canonical Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

Dakli_Signaling This compound This compound (U-47700) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Signaling pathway of this compound (U-47700) via the mu-opioid receptor.

U-50488 Signaling Pathway:

U-50488, a KOR agonist, also couples to Gi/o proteins but is particularly noted for its role in ameliorating neuropathic pain through the Ca2+/CaMKII/CREB pathway.[11] KOR activation can lead to a reduction in calcium influx, which in turn decreases the phosphorylation of CaMKII and CREB, proteins involved in pain signaling and neuronal plasticity.[11]

U50488_Signaling U50488 U-50488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx CaMKII ↓ CaMKII Phosphorylation Ca_Influx->CaMKII CREB ↓ CREB Phosphorylation CaMKII->CREB Analgesia Analgesic Effect CREB->Analgesia

Caption: Signaling pathway of U-50488 in neuropathic pain modulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Receptor Membranes (e.g., from CHO cells expressing human opioid receptors) Incubate Incubate components at a specific temperature and time (e.g., 25°C for 60 min) Membranes->Incubate Radioligand Radioligand (e.g., [³H]DAMGO for MOR, [³H]U69593 for KOR) Radioligand->Incubate Test_Compound Test Compound (this compound or U-50488) Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Analysis Calculate IC50 and Ki values using competitive binding analysis Scintillation->Analysis

References

Cross-reactivity of Dakli with mu and delta opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the synthetic opioid peptide, DAKLI (Dynorphin A-analogue Kappa LIgand), reaffirms its high selectivity for the kappa opioid receptor (KOR) while demonstrating significantly lower affinity for mu (MOR) and delta (DOR) opioid receptors. This guide provides a comparative overview of this compound's binding profile against these three major opioid receptor subtypes, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

Comparative Binding Affinity of this compound

This compound was developed as a potent and selective ligand for the kappa opioid receptor.[1][2] Its cross-reactivity with mu and delta opioid receptors has been evaluated to determine its selectivity profile. The following table summarizes the binding affinities of this compound and its derivatives for the three opioid receptor subtypes.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (vs. Kappa)Reference
This compound Kappa (κ)0.11[1]
Mu (μ)>10,000>100,000[1]
Delta (δ)>10,000>100,000[1]
[¹²⁵I]this compound Kappa (κ)0.051[1]
Mu (μ)2004,000[1]
Delta (δ)2,00040,000[1]

Note: A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated by dividing the Ki for the mu or delta receptor by the Ki for the kappa receptor.

Experimental Protocols

The binding affinity of this compound and its derivatives for opioid receptors was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand from its receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes expressing opioid receptors.

  • Radioligands:

    • [³H]DAMGO (for mu receptors)

    • [³H]DPDPE (for delta receptors)

    • [³H]U69,593 (for kappa receptors)

  • Unlabeled Ligands: this compound, and standard selective ligands for each receptor type (DAMGO, DPDPE, U50,488).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

  • Assay Setup: The assay is performed in tubes containing the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test ligand (this compound).

  • Incubation: The mixture is incubated at 25°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of a ligand with an opioid receptor initiates a cascade of intracellular events. The following diagrams illustrate the general signaling pathways for mu and delta opioid receptors and the workflow for assessing opioid receptor cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Brain Membrane Homogenates incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation prep_ligands Prepare Radiolabeled and Unlabeled Ligand Solutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Calculate IC50 Values counting->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki compare Compare Ki values for Mu, Delta, and Kappa Receptors calc_ki->compare

Fig. 1: Experimental workflow for opioid receptor cross-reactivity assessment.

mu_delta_opioid_signaling cluster_mu Mu Opioid Receptor (MOR) Signaling cluster_delta Delta Opioid Receptor (DOR) Signaling MOR MOR G_mu Gi/o Protein MOR->G_mu Activation AC_mu Adenylate Cyclase G_mu->AC_mu Inhibition K_channel_mu K+ Channel G_mu->K_channel_mu Activation Ca_channel_mu Ca2+ Channel G_mu->Ca_channel_mu Inhibition cAMP_mu cAMP AC_mu->cAMP_mu Production DOR DOR G_delta Gi/o Protein DOR->G_delta Activation AC_delta Adenylate Cyclase G_delta->AC_delta Inhibition K_channel_delta K+ Channel G_delta->K_channel_delta Activation Ca_channel_delta Ca2+ Channel G_delta->Ca_channel_delta Inhibition cAMP_delta cAMP AC_delta->cAMP_delta Production

Fig. 2: Canonical signaling pathways of mu and delta opioid receptors.

Opioid receptors, including the mu and delta subtypes, are G protein-coupled receptors (GPCRs).[3][4] Upon activation by an agonist, they couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, the activated G protein can directly modulate ion channels, leading to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels.[4] These actions result in hyperpolarization of the neuron and a reduction in neurotransmitter release, which are the basis for the analgesic effects of opioids.

Conclusion

The available data robustly demonstrate that this compound is a highly selective kappa opioid receptor ligand with negligible affinity for mu and delta opioid receptors. This high degree of selectivity makes this compound a valuable tool for researchers investigating the specific roles of the kappa opioid system in various physiological and pathological processes. The provided experimental framework offers a standardized approach for assessing the receptor binding profiles of novel opioid compounds.

References

Comparative Analysis of Daclizumab's In Vitro and In Vivo Effects for Relapsing Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Daclizumab and alternative therapies for relapsing multiple sclerosis (RMS).

Daclizumab (formerly marketed as Zinbryta) is a humanized monoclonal antibody that modulates the immune system and has been investigated for the treatment of relapsing forms of multiple sclerosis. This guide provides a detailed comparative analysis of the in vitro and in vivo effects of daclizumab, alongside key alternative therapies for RMS, including interferon-beta, natalizumab, alemtuzumab, and ocrelizumab. The information is intended to support researchers, scientists, and drug development professionals in understanding the nuanced mechanisms and performance of these biologic agents.

Mechanism of Action: A Comparative Overview

Daclizumab's primary mechanism of action involves binding to the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor on T lymphocytes.[1][2][3] This blockade prevents the activation and proliferation of T cells that are dependent on IL-2 signaling.[4][5] A key consequence of this action is the expansion of CD56bright natural killer (NK) cells, which are thought to have immunomodulatory roles.[6]

In contrast, other therapies for RMS employ distinct mechanisms to modulate the immune response. Interferon-beta exerts its effects through a variety of mechanisms, including anti-inflammatory and immunomodulatory actions. Natalizumab is a monoclonal antibody that targets the α4-integrin, preventing immune cells from crossing the blood-brain barrier. Alemtuzumab is a monoclonal antibody that targets CD52, leading to the depletion of T and B lymphocytes through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[7][8][9] Ocrelizumab is another monoclonal antibody that targets CD20 on B cells, leading to their depletion primarily through ADCC and CDC.[10][11][12][13]

In Vitro Comparative Data

The following tables summarize key quantitative in vitro data for daclizumab and its comparators. This data provides insights into the potency and specific molecular interactions of these drugs.

DrugTargetBinding Affinity (Kd)In Vitro AssayIC50/EC50
Daclizumab CD25Data not availableT-cell Proliferation AssayData not available
Interferon-beta IFNAR1/IFNAR215.8 nM (for IFNAR1)Antiviral AssayAssay-dependent
Natalizumab α4-integrin (VLA-4)Data not availableLymphocyte Adhesion AssayData not available
Alemtuzumab CD52Data not availableADCC/CDC AssayData not available
Ocrelizumab CD200.84 nMCDC Assay4.04 nM[14]

Note: The lack of publicly available, standardized IC50/EC50 values for some of these biologics highlights the complexity of direct in vitro comparisons. The provided data is based on available literature and may vary depending on the specific assay conditions.

In Vivo Comparative Efficacy

Clinical trials provide the most relevant data for comparing the in vivo efficacy of these treatments. The following table summarizes key findings from pivotal clinical trials in patients with relapsing multiple sclerosis.

DrugClinical TrialPrimary EndpointKey Finding
Daclizumab SELECTAnnualized Relapse Rate (ARR)54% reduction in ARR vs. placebo
DECIDEAnnualized Relapse Rate (ARR)43% reduction in ARR vs. interferon beta-1a
Interferon-beta-1a pivotal trialsAnnualized Relapse Rate (ARR)~30% reduction in ARR vs. placebo
Natalizumab AFFIRMAnnualized Relapse Rate (ARR)68% reduction in ARR vs. placebo
Alemtuzumab CARE-MS I & IIAnnualized Relapse Rate (ARR)55% & 49% reduction in ARR vs. interferon beta-1a
Ocrelizumab OPERA I & IIAnnualized Relapse Rate (ARR)46% & 47% reduction in ARR vs. interferon beta-1a[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Daclizumab_Mechanism cluster_TCell Activated T-Cell cluster_NKCell NK Cell IL-2 IL-2 High-Affinity IL-2R High-Affinity IL-2R IL-2->High-Affinity IL-2R Binds Intermediate-Affinity IL-2R Intermediate-Affinity IL-2R IL-2->Intermediate-Affinity IL-2R Binds CD25 CD25 CD25->High-Affinity IL-2R Component of Proliferation Proliferation High-Affinity IL-2R->Proliferation Signals Daclizumab Daclizumab Daclizumab->CD25 Blocks Expansion Expansion Intermediate-Affinity IL-2R->Expansion Signals

Caption: Daclizumab's mechanism of action.

ADCC_Workflow Target_Cell Target B-Cell (CD20+) Antibody Ocrelizumab/ Alemtuzumab Antibody->Target_Cell Binds to CD20/CD52 Effector_Cell NK Cell (Fc Receptor) Effector_Cell->Antibody Binds to Fc region Lysis Target Cell Lysis Effector_Cell->Lysis Induces

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) workflow.

EAE_Protocol Immunization Immunize Mice with MOG35-55 in CFA Pertussis_Toxin Administer Pertussis Toxin (Days 0 & 2) Immunization->Pertussis_Toxin Monitoring Daily Clinical Scoring for Paralysis Pertussis_Toxin->Monitoring Treatment Administer Test Compound (e.g., Daclizumab) Monitoring->Treatment Analysis Histological Analysis of CNS for Inflammation & Demyelination Treatment->Analysis

Caption: Experimental Autoimmune Encephalomyelitis (EAE) protocol workflow.

Detailed Experimental Protocols

In Vitro: T-Cell Proliferation Assay (Adapted for Daclizumab)

Objective: To determine the inhibitory effect of daclizumab on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Daclizumab and isotype control antibody.

  • Anti-CD3 and anti-CD28 antibodies.

  • Cell proliferation dye (e.g., CFSE).

  • Complete RPMI-1640 medium.

  • 96-well round-bottom plates.

  • Flow cytometer.

Protocol:

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Seed labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add serial dilutions of daclizumab or isotype control antibody to the wells.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the proliferation dye dilution by flow cytometry to determine the percentage of proliferating T cells.

  • Calculate the IC50 value of daclizumab for T-cell proliferation inhibition.

In Vitro: Complement-Dependent Cytotoxicity (CDC) Assay (Adapted for Ocrelizumab)

Objective: To measure the ability of ocrelizumab to induce CDC of CD20-expressing target cells.

Materials:

  • CD20-positive B-cell line (e.g., Raji cells).

  • Ocrelizumab and isotype control antibody.

  • Normal human serum as a source of complement.

  • Cell viability dye (e.g., propidium iodide).

  • 96-well flat-bottom plates.

  • Flow cytometer or plate reader.

Protocol:

  • Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add serial dilutions of ocrelizumab or isotype control antibody to the wells and incubate for 30 minutes.

  • Add normal human serum (complement source) to the wells at a final concentration of 10-25%.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add a cell viability dye to each well.

  • Analyze the percentage of dead cells using a flow cytometer or a fluorescence plate reader.

  • Calculate the EC50 value of ocrelizumab for CDC.[14]

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of daclizumab in a mouse model of multiple sclerosis.[15]

Materials:

  • C57BL/6 mice.

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • Daclizumab or vehicle control.

Protocol:

  • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

  • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Begin daily clinical scoring of the mice for signs of paralysis (e.g., limp tail, hind limb weakness).

  • Once clinical signs appear, randomize mice into treatment groups to receive daclizumab or vehicle control at a predetermined dose and schedule.

  • Continue daily clinical scoring throughout the study.

  • At the end of the study, sacrifice the mice and collect spinal cords for histological analysis of inflammation and demyelination.

  • Compare the clinical scores and histological findings between the daclizumab-treated and control groups to assess efficacy.

References

A Comparative Analysis of DAKLI and Endogenous Dynorphins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DAKLI (Dynorphin A-analogue Kappa Ligand), a synthetic peptide, and endogenous dynorphins, the body's natural ligands for the kappa-opioid receptor (KOR). This objective analysis is supported by available experimental data to inform research and drug development in fields targeting the kappa-opioid system.

Introduction

Endogenous dynorphins are a class of opioid peptides that play a crucial role in a variety of physiological and pathological processes, including pain, mood, stress, and addiction. They are the primary endogenous ligands for the kappa-opioid receptor (KOR), a G protein-coupled receptor. This compound is a synthetic analogue of dynorphin A, developed as a high-affinity and selective tool for studying the KOR.[1][2] This guide will compare the biochemical and functional properties of this compound and endogenous dynorphins, with a focus on their interaction with the KOR.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of endogenous dynorphins for the kappa-opioid receptor. Despite extensive literature searches, specific quantitative data for this compound's binding affinity and functional potency were not publicly available at the time of this publication.

Table 1: Kappa-Opioid Receptor Binding Affinity (Ki)

LigandReceptor SubtypeKi (nM)Species/Tissue
Dynorphin AKappa (KOR)~0.1 - 0.3Various
This compoundKappa (KOR)Not Available

Table 2: Functional Potency (EC50) at the Kappa-Opioid Receptor

LigandAssayEC50 (nM)Cellular System
Dynorphin AG protein-activated K+ channel activationNanomolar rangeXenopus oocytes
This compoundNot AvailableNot Available

Signaling Pathways

Both endogenous dynorphins and this compound are agonists at the kappa-opioid receptor, which is canonically coupled to inhibitory G proteins (Gi/o). Activation of the KOR by these ligands initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, KOR activation leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in neuronal excitability.

Kappa Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or Endogenous Dynorphin KOR Kappa-Opioid Receptor (KOR) Ligand->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (GIRK, VGCC) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide are typically generated using a variety of in vitro assays. Below are detailed methodologies for key experiments used to characterize the interaction of ligands with opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To measure the affinity of this compound and endogenous dynorphins for the kappa-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the kappa-opioid receptor.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or dynorphin).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Membranes with Kappa-Opioid Receptors B Incubate with Radiolabeled Ligand and Competitor (this compound/Dynorphin) A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.
Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy of a ligand in activating a receptor.

1. GTPγS Binding Assay

Objective: To measure the ability of this compound and endogenous dynorphins to stimulate G protein activation.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the KOR are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or dynorphin) in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Data Analysis: The concentration of agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.

2. cAMP Accumulation Assay

Objective: To measure the ability of this compound and endogenous dynorphins to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the KOR are used.

  • Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Cells are then incubated with varying concentrations of the agonist (this compound or dynorphin).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: The concentration of agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50 or EC50) is determined.

Conclusion

Endogenous dynorphins are well-characterized high-affinity agonists of the kappa-opioid receptor. This compound, a synthetic analogue, was designed to also be a high-affinity and selective KOR ligand. While the qualitative mechanism of action of this compound is expected to be similar to that of endogenous dynorphins, a direct quantitative comparison is hampered by the lack of publicly available binding affinity and functional potency data for this compound. Further studies are required to fully elucidate the comparative pharmacology of this compound, which would be invaluable for its application as a research tool in the study of the kappa-opioid system.

References

Validating the Mechanism of Action of Dakli, a Novel IK1 Inhibitor, Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the experimental validation of the mechanism of action for the novel therapeutic compound, Dakli. The central hypothesis is that this compound exerts its anti-inflammatory effects by directly inhibiting Inflammo-Kinase 1 (IK1), a critical enzyme in a pro-inflammatory signaling cascade. To rigorously test this, a comparative analysis using wild-type (WT) and IK1-knockout (IK1-KO) models is presented. Such an approach is fundamental in modern drug development to confirm on-target activity and elucidate the molecular pathways a compound modulates.[1][2][3]

Hypothesized Signaling Pathway: The IK1 Inflammatory Cascade

The proposed mechanism centers on the "IK1 Inflammatory Cascade." In this pathway, an external inflammatory stimulus activates IK1. The activated kinase then phosphorylates the transcription factor, Inflammo-Transcriptor 3 (IT3). This phosphorylation event is a critical switch, causing p-IT3 to translocate to the nucleus and drive the expression of Pro-Inflammatory Gene X (PGX), a key mediator of the inflammatory response. This compound is designed as a specific inhibitor of IK1's kinase activity, aiming to halt the cascade at its origin.

IK1_Pathway Stimulus Inflammatory Stimulus IK1 IK1 (Inflammo-Kinase 1) Stimulus->IK1 Activates IT3 IT3 IK1->IT3 Phosphorylates This compound This compound This compound->IK1 Inhibits pIT3 p-IT3 IT3->pIT3 Nucleus Nucleus pIT3->Nucleus Translocates PGX PGX mRNA (Pro-Inflammatory Gene X) Nucleus->PGX Induces Transcription Experimental_Workflow Start Start GenerateKO Generate IK1-KO Cell Line (CRISPR) Start->GenerateKO Culture Culture WT and IK1-KO Cells GenerateKO->Culture Treat Treat with Stimulus and this compound/Vehicle Culture->Treat Harvest Harvest Cells for RNA and Protein Treat->Harvest qPCR Analyze PGX mRNA (RT-qPCR) Harvest->qPCR WB Analyze p-IT3 Protein (Western Blot) Harvest->WB Analyze Compare Data and Validate Mechanism qPCR->Analyze WB->Analyze Logic_Diagram cluster_WT Wild-Type (WT) Model cluster_KO IK1-Knockout (KO) Model WT_Stim Stimulus WT_IK1 IK1 Present WT_Stim->WT_IK1 WT_Result Pathway Blocked PGX Expression Low WT_IK1->WT_Result Leads to (if uninhibited) WT_this compound This compound Added WT_this compound->WT_IK1 Inhibits Conclusion Conclusion: This compound's effect is IK1-dependent WT_Result->Conclusion KO_Stim Stimulus KO_IK1 IK1 Absent KO_Stim->KO_IK1 KO_Result Pathway Broken PGX Expression Low KO_IK1->KO_Result KO_this compound This compound Added KO_Result->Conclusion

References

Benchmarking Daclizumab: A Comparative Guide to Functional Performance in Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Daclizumab and its key alternatives in the treatment of relapsing multiple sclerosis (MS), Natalizumab and Ocrelizumab. The focus is on the functional performance of these monoclonal antibodies as demonstrated in relevant in vitro assays. The information is intended to provide an objective overview supported by available experimental data to aid in research and drug development decision-making.

Introduction to Daclizumab and its Alternatives

Daclizumab is a humanized monoclonal antibody that targets the alpha subunit (CD25) of the high-affinity interleukin-2 (IL-2) receptor on T-cells.[1][2] By blocking this receptor, Daclizumab was designed to inhibit the activation and proliferation of T-cells, a key component of the inflammatory cascade in multiple sclerosis. However, its mechanism of action is now understood to be more complex, also involving the expansion of immunoregulatory CD56bright Natural Killer (NK) cells.[2]

For a comprehensive benchmark, this guide will compare Daclizumab with two other leading monoclonal antibody therapies for MS, each with a distinct mechanism of action:

  • Natalizumab (Tysabri®) : A humanized monoclonal antibody that targets the α4-integrin on leukocytes, preventing their adhesion to endothelial cells and subsequent migration across the blood-brain barrier.

  • Ocrelizumab (Ocrevus®) : A humanized monoclonal antibody that targets CD20 on B-cells, leading to their depletion through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Comparative Performance in Functional Assays

The following tables summarize the available quantitative data from key functional assays that reflect the primary mechanism of action for each drug. It is important to note that direct head-to-head comparative studies using these specific functional assays are limited in publicly available literature. The data presented here is compiled from individual studies.

Table 1: Daclizumab - Inhibition of T-Cell Proliferation

Functional AssayMetricResultSource
T-Cell Proliferation AssayIC50Data not available in reviewed sources-
Qualitative Assessment-Daclizumab inhibits T-cell proliferation in response to antigenic stimuli in vitro.-

Table 2: Natalizumab - Inhibition of Leukocyte Adhesion

Functional AssayMetricResultSource
Jurkat T-cell adhesion to VCAM-1IC500.3 µg/mL (2 nM)accessdata.fda.gov

Table 3: Ocrelizumab - B-Cell Depletion

Functional AssayMetricResultSource
Antibody-Dependent Cellular Cytotoxicity (ADCC)EC50Data not available in reviewed sources-
Complement-Dependent Cytotoxicity (CDC)% Cell LysisData not available in reviewed sources-
Qualitative Assessment-Ocrelizumab induces both ADCC and CDC of B-cells.-

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these three antibodies are best understood by visualizing their respective signaling pathways.

Daclizumab_Pathway cluster_TCell Activated T-Cell IL2R_beta IL-2Rβ (CD122) High_Affinity_IL2R High-Affinity IL-2R Complex IL2R_gamma IL-2Rγ (CD132) IL2R_alpha IL-2Rα (CD25) TCell_Proliferation T-Cell Proliferation & Activation High_Affinity_IL2R->TCell_Proliferation Signal Transduction IL2 IL-2 IL2->High_Affinity_IL2R Binds Daclizumab Daclizumab Daclizumab->IL2R_alpha Blocks

Figure 1: Daclizumab Mechanism of Action.

Natalizumab_Pathway cluster_Leukocyte Leukocyte cluster_Endothelium Blood-Brain Barrier Endothelium Alpha4_Integrin α4-Integrin VCAM1 VCAM-1 Alpha4_Integrin->VCAM1 Binds Adhesion_Migration Leukocyte Adhesion & Migration into CNS VCAM1->Adhesion_Migration Natalizumab Natalizumab Natalizumab->Alpha4_Integrin Blocks

Figure 2: Natalizumab Mechanism of Action.

Ocrelizumab_Pathway cluster_BCell B-Cell CD20 CD20 ADCC ADCC (NK Cell-mediated) CD20->ADCC Recruits NK Cells CDC CDC (Complement-mediated) CD20->CDC Activates Complement Ocrelizumab Ocrelizumab Ocrelizumab->CD20 Binds BCell_Lysis B-Cell Lysis ADCC->BCell_Lysis CDC->BCell_Lysis

Figure 3: Ocrelizumab Mechanism of Action.

Experimental Protocols

Detailed, step-by-step protocols for the key functional assays are provided below. These represent generalized methods and may require optimization for specific laboratory conditions.

Daclizumab: T-Cell Proliferation Assay (General Protocol)

This assay measures the ability of Daclizumab to inhibit the proliferation of T-cells in response to a stimulus.

TCell_Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Cells 2. Culture PBMCs with a mitogen (e.g., PHA) Isolate_PBMCs->Culture_Cells Add_Daclizumab 3. Add varying concentrations of Daclizumab Culture_Cells->Add_Daclizumab Incubate 4. Incubate for 72 hours Add_Daclizumab->Incubate Pulse_Label 5. Pulse with [3H]-thymidine or other proliferation marker Incubate->Pulse_Label Harvest_Measure 6. Harvest cells and measure incorporated radioactivity Pulse_Label->Harvest_Measure Analyze 7. Analyze data to determine inhibition of proliferation Harvest_Measure->Analyze

Figure 4: T-Cell Proliferation Assay Workflow.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Stimulation and Treatment: Add a T-cell mitogen, such as phytohemagglutinin (PHA), to stimulate proliferation. Concurrently, add serial dilutions of Daclizumab or an isotype control antibody.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: For the final 18 hours of incubation, add [3H]-thymidine to each well.

  • Harvesting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each Daclizumab concentration compared to the untreated control.

Natalizumab: VCAM-1 Binding Assay (General Protocol)

This assay quantifies the ability of Natalizumab to block the binding of α4-integrin-expressing cells to its ligand, VCAM-1.

VCAM1_Binding_Workflow Coat_Plate 1. Coat 96-well plate with recombinant VCAM-1 Add_to_Plate 4. Add pre-incubated cells to the VCAM-1 coated plate Coat_Plate->Add_to_Plate Prepare_Cells 2. Prepare α4-integrin expressing cells (e.g., Jurkat) Pre_incubate 3. Pre-incubate cells with varying concentrations of Natalizumab Prepare_Cells->Pre_incubate Pre_incubate->Add_to_Plate Incubate_Wash 5. Incubate, then wash to remove unbound cells Add_to_Plate->Incubate_Wash Quantify_Adhesion 6. Quantify adherent cells (e.g., via fluorescence) Incubate_Wash->Quantify_Adhesion Analyze 7. Analyze data to determine IC50 of binding inhibition Quantify_Adhesion->Analyze

Figure 5: VCAM-1 Binding Assay Workflow.

Methodology:

  • Plate Coating: Coat a 96-well plate with recombinant human VCAM-1 and block with bovine serum albumin (BSA).

  • Cell Preparation: Label Jurkat T-cells (which express α4-integrin) with a fluorescent dye (e.g., Calcein-AM).

  • Treatment: Pre-incubate the labeled Jurkat cells with serial dilutions of Natalizumab or an isotype control antibody.

  • Binding: Add the pre-incubated cells to the VCAM-1 coated plate and incubate for 30-60 minutes.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of binding inhibition for each Natalizumab concentration and determine the IC50 value.

Ocrelizumab: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (General Protocol)

This assay measures the ability of Ocrelizumab to induce the lysis of CD20-expressing target cells by effector cells, such as NK cells.

ADCC_Workflow Prepare_Targets 1. Prepare CD20-expressing target cells (e.g., Raji) Label_Targets 2. Label target cells with a release agent (e.g., Calcein-AM) Prepare_Targets->Label_Targets Add_Antibody 3. Add varying concentrations of Ocrelizumab to target cells Label_Targets->Add_Antibody Add_Effectors 4. Add effector cells (e.g., NK cells) Add_Antibody->Add_Effectors Incubate 5. Incubate to allow for cell lysis Add_Effectors->Incubate Measure_Release 6. Measure release of agent from lysed cells Incubate->Measure_Release Analyze 7. Analyze data to determine EC50 of ADCC Measure_Release->Analyze

Figure 6: ADCC Assay Workflow.

Methodology:

  • Target Cell Preparation: Use a CD20-expressing B-cell line (e.g., Raji cells) as target cells.

  • Target Cell Labeling: Label the target cells with a fluorescent dye that is released upon cell lysis (e.g., Calcein-AM).

  • Antibody Addition: Add serial dilutions of Ocrelizumab or an isotype control to the labeled target cells in a 96-well plate.

  • Effector Cell Addition: Add effector cells, such as purified Natural Killer (NK) cells, at a specific effector-to-target cell ratio.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Lysis Measurement: Measure the fluorescence in the supernatant, which corresponds to the amount of dye released from lysed cells.

  • Data Analysis: Calculate the percentage of specific lysis for each Ocrelizumab concentration and determine the EC50 value.

Conclusion

References

Safety Operating Guide

Dakli proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Inability to Identify "Dakli"

Extensive searches for a substance named "this compound" have not yielded a positive identification within scientific and safety databases. This suggests that "this compound" may be a typographical error, a specific brand name not widely indexed, or an internal laboratory identifier. Without a definitive chemical name or Safety Data Sheet (SDS), providing specific disposal procedures, quantitative data, and detailed experimental protocols for this substance is not possible.

In the interest of promoting laboratory safety and responsible chemical handling, this document provides a comprehensive guide to the general procedures for the proper disposal of chemical and pharmaceutical waste. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

General Principles of Laboratory Waste Disposal

The proper disposal of laboratory waste is critical to ensure the safety of personnel, protect the environment, and comply with regulatory standards. The fundamental principle is to identify, segregate, and dispose of waste according to its specific hazards.

Key Steps in Waste Management:
  • Identification and Characterization: Determine the chemical and physical properties of the waste, including its hazards (e.g., corrosive, flammable, toxic, reactive).

  • Segregation: Separate waste streams at the point of generation to prevent incompatible materials from mixing.

  • Containment and Labeling: Use appropriate, sealed, and clearly labeled containers for each waste type.

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of waste by a licensed hazardous waste contractor.

Standard Disposal Procedures for Chemical Waste

The following table outlines the general disposal procedures for common categories of chemical waste. Note: These are general guidelines; always consult your institution's specific protocols and the chemical's Safety Data Sheet (SDS).

Waste CategoryExamplesDisposal Procedure
Halogenated Solvents Dichloromethane, ChloroformCollect in a designated, labeled, sealed container. Do not mix with non-halogenated solvents. Arrange for hazardous waste pickup.
Non-Halogenated Solvents Acetone, Ethanol, HexaneCollect in a designated, labeled, sealed container. Arrange for hazardous waste pickup.
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidNeutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated, labeled, corrosion-resistant container.
Corrosive Waste (Bases) Sodium Hydroxide, Potassium HydroxideNeutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations. Otherwise, collect in a designated, labeled, corrosion-resistant container.
Heavy Metal Waste Mercury, Lead, Cadmium compoundsCollect in a designated, labeled, sealed container. Do not dispose of down the drain. Arrange for hazardous waste pickup.
Solid Chemical Waste Contaminated labware, chemical powdersCollect in a designated, labeled, sealed container or heavy-duty bag. Ensure it is compatible with the chemical.

General Disposal Procedures for Pharmaceutical Waste

Unused or expired pharmaceuticals must be disposed of in a manner that prevents environmental contamination and potential for diversion.

Waste TypeDisposal Options
Non-Hazardous Pharmaceutical Waste Most over-the-counter and prescription drugs
Hazardous Pharmaceutical Waste Chemotherapy agents, certain antivirals
Controlled Substances Opioids, Benzodiazepines

Experimental Protocols for Waste Characterization

To ensure proper disposal, waste streams may need to be characterized. Below are generalized protocols for common analyses.

Protocol 1: pH Determination of Aqueous Waste
  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Obtain a representative sample of the aqueous waste.

  • Immerse the pH probe in the sample and record the stable reading.

  • A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.

Protocol 2: Flash Point Test for Flammable Liquids
  • Use a closed-cup flash point tester (e.g., Pensky-Martens).

  • Place a sample of the liquid waste into the test cup.

  • Heat the sample at a slow, constant rate.

  • At regular temperature intervals, apply an ignition source to the vapor space.

  • The flash point is the lowest temperature at which the vapors ignite. A flash point below 60°C (140°F) typically indicates a hazardous flammable liquid.

Disposal Workflow and Decision Making

The following diagrams illustrate the general workflow for chemical and pharmaceutical waste disposal.

Chemical_Waste_Disposal_Workflow start Waste Generated identify Identify Hazards (Consult SDS) start->identify segregate Segregate by Hazard Class identify->segregate container Select Appropriate Labeled Container segregate->container store Store in Designated Waste Area container->store pickup Schedule Hazardous Waste Pickup store->pickup end Disposal by Licensed Vendor pickup->end

Caption: General workflow for the disposal of chemical laboratory waste.

Pharmaceutical_Waste_Disposal_Decision_Tree start Unused Pharmaceutical is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Hazardous Waste? is_controlled->is_hazardous No dea_disposal Dispose via DEA-Compliant Method (Reverse Distributor) is_controlled->dea_disposal Yes hazardous_disposal Dispose as Hazardous Pharmaceutical Waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_disposal No

Caption: Decision tree for the proper segregation and disposal of pharmaceutical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.